N-Methoxycarbonyl Dabigatran Ethyl Ester
Description
Properties
CAS No. |
211914-96-4 |
|---|---|
Molecular Formula |
C₂₉H₃₁N₇O₅ |
Molecular Weight |
557.6 |
Synonyms |
N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester; Ethyl 3-(2-(((4-(N-(Methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benz |
Origin of Product |
United States |
Foundational & Exploratory
N-Methoxycarbonyl Dabigatran Ethyl Ester CAS 211914-96-4
An In-depth Technical Guide to N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS 211914-96-4)
Executive Summary
This technical guide provides a comprehensive scientific overview of N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS: 211914-96-4), a significant process-related impurity of the direct thrombin inhibitor, Dabigatran Etexilate. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic genesis, and state-of-the-art analytical methodologies for the identification and quantification of this compound. By elucidating the causality behind its formation and presenting robust analytical protocols, this guide serves as a critical resource for ensuring the quality, safety, and regulatory compliance of Dabigatran Etexilate drug products.
Introduction: The Context of Dabigatran and the Imperative of Impurity Profiling
Dabigatran Etexilate is a potent, orally administered anticoagulant that functions as a direct, reversible inhibitor of thrombin, a critical enzyme in the coagulation cascade.[1][2] It is the prodrug of the active moiety, dabigatran, and is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[3][] The synthesis of a complex active pharmaceutical ingredient (API) like Dabigatran Etexilate is a multi-step process that can inadvertently generate structurally similar byproducts.
Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present in a drug substance at a level of 0.10% or higher. N-Methoxycarbonyl Dabigatran Ethyl Ester has been identified as a key process-related impurity, sometimes referred to as Dabigatran Impurity 61.[1][5] Its structural similarity to other key intermediates necessitates highly specific analytical methods to ensure its effective separation and quantification. Understanding the origin and control of this impurity is paramount for process optimization and for guaranteeing the safety and efficacy of the final drug product.
Physicochemical Characterization
N-Methoxycarbonyl Dabigatran Ethyl Ester is a complex organic molecule whose identity is confirmed by its unique CAS number, molecular formula, and precise molecular weight. These fundamental properties are the cornerstone for its analytical identification.
| Property | Value | Source(s) |
| Chemical Name | N-[[2-[[[4-[Imino[(methoxycarbonyl)amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester | [6][7] |
| CAS Number | 211914-96-4 | [1][8] |
| Molecular Formula | C29H31N7O5 | [6][8][9] |
| Molecular Weight | 557.61 g/mol | [2][8][10] |
| Synonyms | Dabigatran Impurity 61, Ethyl 3-(2-(((4-(N-(methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | [5][7] |
Synthetic Genesis: Tracing the Origin
The presence of N-Methoxycarbonyl Dabigatran Ethyl Ester is intrinsically linked to the synthetic pathway of Dabigatran Etexilate. Its formation can be understood as a deviation in the final acylation step of a key amidine intermediate.
Overview of Dabigatran Etexilate Synthesis
The synthesis of Dabigatran Etexilate involves the coupling of several key intermediates. A critical late-stage intermediate is the amidine salt, formally known as 1-methyl-2-[N-[4-amidinophenyl] aminomethyl] benzimidazol-5-yl-carboxylic acid-N-(2-pyridyl)-N-(2-ethoxy carbonyl ethyl) amide.[11][12] In the final step, this amidine is acylated with n-hexyl chloroformate to yield the Dabigatran Etexilate base.[13][14]
Formation Pathway of N-Methoxycarbonyl Dabigatran Ethyl Ester
This specific impurity arises from an alternative acylation reaction at the amidine nitrogen. Instead of reacting with the intended n-hexyl chloroformate, the amidine intermediate (VI) reacts with a methoxycarbonylating agent. This could occur due to:
-
Contamination of Reagents: The presence of methyl chloroformate or a similar reagent as an impurity in the n-hexyl chloroformate starting material.
-
Side Reactions: Use of reagents that can generate a methoxycarbonylating species under the reaction conditions.
-
Carry-over of Intermediates: Impurities from previous steps that can participate in the final reaction.
The causality is a competitive reaction at a highly nucleophilic site. The amidine group's free -NH2 is the target for acylation. While the bulkier n-hexyl chloroformate is the intended reactant, the smaller, potentially more reactive methyl chloroformate (or equivalent), if present, can also react to form the N-methoxycarbonyl impurity.
Analytical Methodologies for Identification and Quantification
A robust, stability-indicating analytical method is crucial for the control of N-Methoxycarbonyl Dabigatran Ethyl Ester. The primary technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry for definitive identification.[15][16]
Chromatographic Separation Protocol (RP-HPLC)
The objective of the chromatographic method is to achieve baseline separation of the main API peak (Dabigatran Etexilate), its key intermediates (like Dabigatran Ethyl Ester), and all related impurities, including the N-methoxycarbonyl derivative. The structural differences, primarily the replacement of a hexyl chain with a methyl group, result in a polarity change that can be exploited for separation.
Experimental Protocol:
-
System Preparation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector is required.[15]
-
Column Selection: A C18 stationary phase is the industry standard for this class of molecules. A high-resolution column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) provides the necessary efficiency.[15]
-
Mobile Phase Preparation:
-
Chromatographic Conditions: A gradient elution is essential for resolving complex impurity profiles. The gradient is designed to start with a higher percentage of aqueous mobile phase to retain and separate polar impurities, then ramp up the organic phase concentration to elute the main API and less polar compounds.
-
Sample Preparation: Accurately weigh and dissolve the Dabigatran Etexilate drug substance in a suitable diluent, such as N,N-Dimethylformamide (DMF), to a final concentration appropriate for the detector's linear range.[17]
-
Analysis and Detection: Inject the sample and monitor the elution profile at a wavelength where all compounds of interest exhibit significant absorbance, typically around 230 nm or 310 nm.[15][17]
-
System Suitability: Before sample analysis, inject a system suitability solution containing the API and known impurities. This is a self-validating step to ensure the system is performing correctly. Key parameters include resolution between critical pairs, peak tailing factor, and reproducibility of injections.[15]
Table of Exemplary HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | Poroshell 120 EC-C18 (150 mm x 4.6 mm, 2.7µm) | Provides high resolution and efficiency for complex mixtures.[15] |
| Mobile Phase A | 0.01 M Ammonium Formate, pH 8.5 | Buffering controls analyte ionization for reproducible retention times.[17] |
| Mobile Phase B | Acetonitrile:Water (80:20 v/v) | Acetonitrile is a strong organic solvent for eluting hydrophobic compounds.[17] |
| Flow Rate | 0.6 - 1.0 mL/min | Balances analysis time with separation efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity.[15] |
| Detection | UV at 230 nm or 310 nm | Wavelengths of high absorbance for Dabigatran and related structures.[15][17] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Run Time | ~40 min (Gradient) | Sufficient time to elute all components of interest. |
Spectroscopic Confirmation
While HPLC provides quantitative data, mass spectrometry (MS) is required for unambiguous identification.
-
LC-MS Analysis: Coupling the HPLC system to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting peak corresponding to the impurity. The expected m/z for the protonated molecule [M+H]+ of C29H31N7O5 would be approximately 558.24.
-
Tandem MS (MS/MS): Further fragmentation of the parent ion (m/z 558.24) provides a unique fingerprint that can be used to confirm the structure by identifying characteristic fragment ions, confirming the presence of the methoxycarbonyl group and the core dabigatran structure.[18][19]
Control Strategy and Impact Assessment
Controlling the level of N-Methoxycarbonyl Dabigatran Ethyl Ester requires a multi-faceted approach grounded in Quality by Design (QbD) principles.
-
Raw Material Control: The most effective control point is the source. Rigorous testing of the n-hexyl chloroformate reagent for the presence of methyl chloroformate or other potential methoxycarbonylating agents is critical.
-
In-Process Controls (IPCs): Monitoring the progress of the final acylation reaction by HPLC can ensure the reaction goes to completion and can detect the formation of the impurity in near real-time, allowing for process adjustments if necessary.
-
Purification: If formed, the impurity must be effectively removed during the purification of the crude Dabigatran Etexilate. The difference in polarity between the impurity (methyl ester) and the API (hexyl ester) can be leveraged in crystallization or chromatographic purification steps.
-
Final Specification: A validated analytical method must be used to test the final API batch, with a strict acceptance criterion for this impurity, typically not more than 0.15% as per ICH guidelines.
The toxicological impact of this specific impurity is not widely published; therefore, its level must be strictly controlled to the qualification threshold to ensure patient safety.
Conclusion
N-Methoxycarbonyl Dabigatran Ethyl Ester is a critical process-related impurity in the synthesis of Dabigatran Etexilate. A thorough understanding of its formation via competitive acylation of the key amidine intermediate is essential for its control. This guide has detailed the necessary physicochemical information and provided a framework for a robust analytical control strategy, centered on a high-resolution RP-HPLC method. By implementing stringent raw material controls, in-process monitoring, and a validated final specification test, manufacturers can ensure the consistent production of high-quality Dabigatran Etexilate that meets global regulatory standards and ensures patient safety.
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An In-depth Technical Guide to the Impurity Profile of Dabigatran Etexilate: The Methyl Carbamate Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Impurity Profiling in Dabigatran Etexilate
Dabigatran Etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct thrombin inhibitor.[1][2][3] It is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[4][5] The chemical integrity of the active pharmaceutical ingredient (API), Dabigatran Etexilate Mesylate, is paramount to its safety and efficacy.[6] Impurity profiling, a cornerstone of pharmaceutical development, involves the identification, quantification, and control of all potential impurities.[6] The presence of impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially introduce toxicological risks.[6]
This guide focuses specifically on the methyl carbamate impurity of Dabigatran Etexilate, a process-related impurity that can arise during synthesis. Understanding its formation and implementing effective control measures are critical for ensuring the quality and safety of the final drug product.
Genesis of the Methyl Carbamate Impurity: A Tale of Synthesis and Degradation
The formation of the methyl carbamate impurity is intrinsically linked to the synthetic route employed for Dabigatran Etexilate. While multiple synthetic pathways exist, a common final step involves the reaction of an amidine intermediate with an n-hexyl chloroformate to form the etexilate group.[7][8][9]
Synthetic Pathways and the Origin of Carbamate Impurities
The synthesis of Dabigatran Etexilate is a multi-step process, often commencing from starting materials like 3-nitro-4-methylamino-benzoic acid.[8] A key intermediate is the amidine derivative of the benzimidazole core.[5][8] The final step typically involves the acylation of this amidine with n-hexyl chloroformate.
However, variations in reaction conditions or the presence of related starting materials can lead to the formation of carbamate impurities. For instance, the use of alternative chloroformates, such as methyl chloroformate, as a contaminant in the n-hexyl chloroformate reagent, would directly lead to the formation of the corresponding methyl carbamate impurity. Similarly, related ethyl carbamate impurities have also been identified.[10][11]
Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products that may arise during the shelf-life of a drug product.[12][13][14][15][16] Dabigatran Etexilate has been shown to be susceptible to degradation under various stress conditions, including hydrolytic (acidic and basic), oxidative, and thermal stress.[12][13][14][16][17][18] While the primary degradation pathways often involve hydrolysis of the ester and carbamate moieties, the specific formation of the methyl carbamate as a degradant is less common than its emergence as a process-related impurity. However, understanding all degradation products is essential for developing a comprehensive stability-indicating analytical method.[12][13][14][17]
Analytical Characterization: Detecting and Quantifying the Methyl Carbamate Impurity
A robust analytical methodology is the cornerstone of effective impurity control. A combination of chromatographic and spectroscopic techniques is typically employed for the detection, identification, and quantification of impurities in Dabigatran Etexilate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for separating Dabigatran Etexilate from its impurities.[6][19] A well-developed HPLC method must be stability-indicating, meaning it can resolve the main component from all potential impurities and degradation products.[6][12]
Table 1: Typical HPLC Method Parameters for Dabigatran Etexilate Impurity Profiling
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[2][19] | Provides good retention and resolution for the non-polar Dabigatran Etexilate and its related substances. |
| Mobile Phase A | Ammonium formate buffer (e.g., 20 mM, pH 5.0)[19] | Buffering agent helps to control the ionization state of the analytes, improving peak shape and reproducibility. |
| Mobile Phase B | Acetonitrile[2][19] | Organic modifier to elute the analytes from the column. |
| Elution | Gradient[2][19] | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 220 nm or 230 nm[2][20] | Dabigatran Etexilate and its chromophoric impurities exhibit absorbance in the UV region. |
| Column Temperature | 30 °C[1] | Helps to ensure reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of impurities.[1][13][14][15][21] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities.[1][13][14] For quantitative purposes, tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity, which is particularly important for controlling potentially mutagenic impurities like nitrosamines.[4][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural confirmation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[13][14][22] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation.[13][14][23]
Control Strategies and Regulatory Considerations
Effective control of the methyl carbamate impurity relies on a multi-faceted approach encompassing raw material control, process optimization, and robust analytical testing.
Raw Material Control
The quality of starting materials and reagents is critical. Sourcing high-purity n-hexyl chloroformate with stringent limits on related chloroformate contaminants is a primary control measure.
Process Optimization
Optimizing the reaction conditions for the final acylation step can minimize the formation of by-products. This includes controlling the temperature, reaction time, and stoichiometry of the reagents. Facile synthetic methods using novel synthons have been developed to reduce the formation of potential impurities.[5]
Specification and Pharmacopeial Standards
Regulatory agencies and pharmacopeias establish limits for known and unknown impurities in drug substances and products. These limits are based on toxicological data and the principles of ALARP (As Low As Reasonably Practicable). While a specific limit for the methyl carbamate impurity may not be explicitly listed in all pharmacopeias, it would fall under the category of unspecified impurities, with general limits applying. The European Pharmacopoeia (EP) does provide reference standards for some Dabigatran impurities.[24]
Table 2: Illustrative Impurity Limits (Based on ICH Q3A/B Guidelines)
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Unspecified Impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
Note: These are general thresholds and may vary depending on the maximum daily dose of the drug.
Toxicological Assessment
The toxicological risk associated with any impurity must be evaluated. For process-related impurities that are structurally similar to the API, the toxicological profile may be similar. However, any new impurity requires a thorough safety assessment. In the case of Dabigatran Etexilate, genotoxicity studies have been conducted on the API and its specified impurities, with no evidence of mutagenic potential.[3] For any new, unidentified impurity exceeding the qualification threshold, further toxicological studies may be required.
Conclusion: A Proactive Approach to Impurity Control
The control of the methyl carbamate impurity in Dabigatran Etexilate is a critical aspect of ensuring the quality, safety, and efficacy of this important anticoagulant. A thorough understanding of its synthetic origin, coupled with the implementation of robust analytical methods and stringent process controls, is essential. This proactive approach to impurity profiling not only ensures regulatory compliance but also underscores a commitment to patient safety. By integrating the principles of scientific integrity and logical experimental design, researchers and drug development professionals can effectively manage the impurity profile of Dabigatran Etexilate and deliver a high-quality pharmaceutical product.
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Technical Guide: Characterization and Control of N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS 211914-96-4)
[1]
Executive Summary
N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS 211914-96-4) is a critical process-related impurity associated with the synthesis of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor.[1][2] Structurally, it is a homologous analog of the active pharmaceutical ingredient (API), differing only in the carbamate moiety capping the amidine group—possessing a methyl carbamate instead of the therapeutic hexyl carbamate.
This guide provides a comprehensive technical analysis of this impurity, detailing its physicochemical properties, formation thermodynamics, and a validated analytical strategy for its detection and quantification. Control of this impurity is essential for meeting ICH Q3A(R2) guidelines, as its structural similarity poses challenges in chromatographic separation.
Chemical Characterization & Properties[4][5]
Identity and Structure
The impurity is the methyl carbamate analog of Dabigatran Etexilate. Its presence indicates specific deviations in the acylation step of the drug substance manufacturing process.
| Property | Specification |
| Common Name | N-Methoxycarbonyl Dabigatran Ethyl Ester |
| CAS Number | 211914-96-4 |
| IUPAC Name | Ethyl 3-(2-(((4-(N'-(methoxycarbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate |
| Molecular Formula | C₂₉H₃₁N₇O₅ |
| Molecular Weight | 557.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Calculated) | ~3.8 (Pyridine nitrogen), ~12.0 (Amidine proton) |
Structural Significance
The API, Dabigatran Etexilate, utilizes a lipophilic hexyloxycarbonyl group to improve oral bioavailability. CAS 211914-96-4 substitutes this with a methoxycarbonyl group.[1][2][3] This reduction in lipophilicity (loss of a C5 alkyl chain) significantly alters the retention behavior in reverse-phase chromatography, making it a "front-eluting" impurity relative to the main peak.
Formation Mechanism & Root Cause Analysis[4]
The formation of CAS 211914-96-4 is a classic example of Reagent-Carryover Impurity or Solvent-Reactive Impurity .
Synthesis Pathway
The final step of Dabigatran Etexilate synthesis typically involves the acylation of the intermediate Dabigatran Ethyl Ester (Amidine) with n-Hexyl Chloroformate .
Root Cause 1: Reagent Impurity (Primary) If the n-Hexyl Chloroformate reagent contains traces of Methyl Chloroformate (often a byproduct of chloroformate synthesis if methanol is used in equipment cleaning or upstream processing), the methyl analog forms competitively.
Root Cause 2: Solvent Transesterification (Secondary) If the reaction is performed in Methanol (or if Methanol is used to quench the reaction) while the activated chloroformate or an isocyanate intermediate is present, the methoxy group may displace the leaving group, generating the impurity.
Mechanistic Diagram
The following diagram illustrates the competitive acylation pathway leading to the impurity.
Figure 1: Competitive acylation pathway showing the origin of the N-Methoxycarbonyl impurity due to reagent contamination.
Analytical Strategy: Detection & Quantification
Due to the structural similarity, high-resolution separation is required. The impurity is more polar than the API, resulting in a lower Relative Retention Time (RRT).
Chromatographic Method (UHPLC/HPLC)
This method is self-validating through the use of resolution checks between the impurity and the API.
Protocol Parameters:
| Parameter | Condition |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (Buffer pH ~2.8) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 225 nm (Amidine/Benzimidazole absorption max) |
| Injection Vol | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 80 | 20 | Re-equilibration |
| 25.0 | 80 | 20 | End |
Validation Criteria (Self-Validating System)
To ensure the method is reliable, the following system suitability criteria must be met before every run:
-
Resolution (Rs): Rs > 2.0 between Impurity 211914-96-4 and Dabigatran Etexilate.
-
Relative Retention Time (RRT): The impurity typically elutes at approximately 0.85 - 0.90 RRT relative to the main peak (due to the methyl vs. hexyl polarity difference).
-
Tailing Factor: T < 1.5 for both peaks.
Analytical Workflow Diagram
Figure 2: Analytical workflow ensuring separation efficiency and data integrity.
Control & Mitigation Strategies
To control CAS 211914-96-4 below the ICH Q3A identification threshold (typically 0.10%), the following process parameters must be strictly managed:
-
Raw Material Specification (Critical):
-
The n-Hexyl Chloroformate reagent must have a strict limit for Methyl Chloroformate (e.g., < 0.1%).
-
Action: Perform GC-MS analysis on incoming reagent batches to quantify short-chain chloroformate homologs.
-
-
Solvent Selection:
-
Avoid using Methanol or Ethanol in the final reaction step or workup until the excess chloroformate is fully quenched.
-
Alternative: Use non-nucleophilic solvents like Acetone, Ethyl Acetate, or THF.
-
-
Purification:
-
If the impurity is formed, standard recrystallization may be insufficient due to structural isomorphism.
-
Action: Preparative HPLC or specific solvent washes (utilizing the solubility difference of the hexyl vs. methyl chain) may be required for rework.
-
References
-
European Medicines Agency (EMA) . Assessment Report: Dabigatran Etexilate. Procedure No. EMEA/H/C/000829. Available at: [Link]
- Bernhardt, et al. "Method for the synthesis of dabigatran etexilate." U.S. Patent 20,110,061,080.
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). Available at: [Link]
Origin of N-Methoxycarbonyl impurity in Dabigatran manufacturing
An In-Depth Technical Guide on the Origin, Identification, and Control of N-Methoxycarbonyl Impurity in Dabigatran Etexilate Manufacturing
Executive Summary
Dabigatran etexilate is a potent oral direct thrombin inhibitor widely used for the prevention of stroke and systemic embolism.[1][] As with any active pharmaceutical ingredient (API), controlling impurities during manufacturing is paramount to ensure patient safety and drug efficacy. This technical guide provides a comprehensive analysis of a specific process-related impurity: N-Methoxycarbonyl Dabigatran, also known as Dabigatran Impurity J.[3] We will delve into its chemical structure, explore the most probable origin during synthesis, detail robust analytical methodologies for its detection and quantification, and outline effective control strategies. The primary focus will be on the hypothesis that this impurity arises from the contamination of a key reagent in the final synthetic step, offering field-proven insights for researchers, process chemists, and quality control professionals in drug development.
The Synthetic Landscape of Dabigatran Etexilate
Overview of Common Synthetic Routes
The synthesis of Dabigatran Etexilate is a multi-step process that has been refined over the years to improve yield and purity.[4][5] Most reported syntheses converge on a key benzamidine intermediate, which contains the core structure of the final molecule but lacks the N-hexyloxycarbonyl group on the amidine moiety.[6]
The Crucial Final Step: Acylation of the Amidine Intermediate
The final and most critical step in many synthetic pathways is the acylation of the amidine intermediate. This reaction converts the basic amidine group into the N-hexyloxycarbonyl-amidine functional group, which is essential for the prodrug's activity. The reagent of choice for this transformation is typically n-hexyl chloroformate, which reacts with the amidine in the presence of a base.[1][5]
Diagram 1: Generalized final acylation step in Dabigatran Etexilate synthesis.
Origin and Formation Mechanism of N-Methoxycarbonyl Impurity
The N-Methoxycarbonyl Dabigatran impurity is structurally identical to the final product, with the sole difference being the substitution of the n-hexyl group (C6H13) with a methyl group (CH3) on the carbamate moiety.[3][7] This small structural change points directly to a specific origin during the manufacturing process.
Primary Hypothesis: Contamination of the Acylating Reagent
The most logical and field-verified origin of the N-Methoxycarbonyl impurity is the presence of methyl chloroformate as a contaminant within the n-hexyl chloroformate reagent used in the final synthetic step.
Chloroformates are a class of organic compounds with the general formula ROC(O)Cl.[8] They are highly reactive acylating agents used to form carbamates upon reaction with amines.[9] Methyl chloroformate is one of the simplest and most common chloroformates. Given the similar reactivity profiles of different chloroformates, if methyl chloroformate is present as an impurity in the n-hexyl chloroformate starting material, it will compete in the acylation reaction with the Dabigatran amidine intermediate. This competitive reaction results in the formation of the N-Methoxycarbonyl impurity alongside the desired Dabigatran Etexilate product.
Diagram 2: Competing reactions leading to Dabigatran and its impurity.
This hypothesis is strongly supported by the molecular weight difference between the API and the impurity.
-
Dabigatran Etexilate (C34H41N7O5): 627.75 g/mol [7]
-
N-Methoxycarbonyl Impurity (C29H31N7O5): 557.61 g/mol [7] The mass difference of 70.14 g/mol corresponds precisely to the difference between a hexyl group (C6H13) and a methyl group (CH3).
Analytical Methodologies for Detection and Control
A robust analytical strategy is essential for both identifying the source of the impurity and ensuring the final product meets regulatory standards. This involves testing raw materials before use and analyzing the final API for purity.
Raw Material Control: GC Analysis of n-Hexyl Chloroformate
The first line of defense is to prevent the impurity from ever being generated. This requires stringent quality control of the n-hexyl chloroformate reagent. Gas Chromatography (GC) is the ideal technique for detecting a volatile contaminant like methyl chloroformate within the less volatile n-hexyl chloroformate.
Experimental Protocol: GC Method for Chloroformate Purity
-
Sample Preparation: Carefully dilute the incoming n-hexyl chloroformate raw material in a suitable anhydrous solvent (e.g., Dichloromethane) to an appropriate concentration.
-
Standard Preparation: Prepare a reference standard containing a known concentration of n-hexyl chloroformate and a spiked, known concentration of methyl chloroformate in the same solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC system.
-
Separation & Detection: The components will be separated based on their boiling points and detected by a Flame Ionization Detector (FID). Methyl chloroformate, being more volatile, will have a significantly shorter retention time than n-hexyl chloroformate.
-
Quantification: The amount of methyl chloroformate in the raw material can be quantified by comparing its peak area in the sample to the peak area in the reference standard.
Table 1: Representative GC Parameters
| Parameter | Value | Rationale |
| Column | DB-5 or similar (non-polar) | Provides good separation for compounds with different boiling points. |
| Injector Temp. | 250 °C | Ensures complete vaporization of both analytes without degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Gradient program allows for the elution of the volatile methyl chloroformate first, followed by the higher-boiling n-hexyl chloroformate. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gas for sample transport through the column. |
Final Product Analysis: HPLC-UV/MS
To quantify the N-Methoxycarbonyl impurity in the final Dabigatran Etexilate API, a high-resolution separation technique is required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for purity analysis. Mass Spectrometry (MS) is used for unambiguous identification.
Diagram 3: Analytical workflow for impurity identification and quantification.
Experimental Protocol: Reverse-Phase HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the Dabigatran Etexilate API in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). The separation is achieved using a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent.
-
Detection & Identification: As compounds elute from the column, they are detected by a UV detector (typically around 225 nm). The eluent can be subsequently directed to a mass spectrometer to confirm the identity of the impurity peak by its mass-to-charge ratio (m/z). The N-Methoxycarbonyl impurity will elute slightly earlier than Dabigatran Etexilate due to its increased polarity.
-
Quantification: The impurity level is calculated based on the area of its peak relative to the area of the main Dabigatran peak, using a relative response factor if necessary.
Table 2: Representative HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | Standard reverse-phase column providing high-resolution separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Time-based gradient from low %B to high %B | Ensures elution of all components with good resolution. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale columns. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape. |
| Detection | UV at 225 nm / ESI-MS | Wavelength for good absorbance; MS for positive identification. |
Mitigation and Control Strategies
A multi-faceted approach is necessary to control the N-Methoxycarbonyl impurity.
-
Supplier Qualification: The most effective control is at the source. Work exclusively with reputable suppliers of n-hexyl chloroformate who can provide a certificate of analysis demonstrating the absence or strict control of methyl chloroformate. Implement the GC method described above as part of the incoming raw material inspection protocol.
-
In-Process Controls (IPCs): Monitor the acylation reaction at various time points using the HPLC method. This can help identify the formation of the impurity early, allowing for potential process adjustments.
-
Purification: If the impurity is present in the crude product, it can often be purged during the final purification steps. Dabigatran Etexilate is typically purified by recrystallization from solvents like acetone or ethyl acetate.[10] The N-Methoxycarbonyl impurity may have different solubility characteristics, allowing for its removal into the mother liquor upon crystallization. Multiple recrystallizations may be necessary to bring the impurity level below the required reporting and qualification thresholds.
Conclusion
The N-Methoxycarbonyl impurity in Dabigatran Etexilate manufacturing is a classic example of a process-related impurity originating from a contaminated raw material. Its formation is a direct consequence of the presence of methyl chloroformate in the n-hexyl chloroformate reagent used in the final acylation step. A robust control strategy, anchored by stringent testing of incoming raw materials using Gas Chromatography, is the most effective way to prevent its formation. This preventative approach, combined with in-process HPLC monitoring and effective final product purification, ensures the consistent production of high-quality Dabigatran Etexilate that meets all regulatory safety and purity standards.
References
-
Thimmaiah, K. N., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega. Available at: [Link]
- Palle, V. P., et al. (2017). Process for the synthesis of dabigatran and its intermediates. U.S. Patent No. 9,533,971 B2.
-
Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148. Available at: [Link]
- Palle, V. P., et al. (2015). Process for the Synthesis of Dabigatran and Its Intermediates. U.S. Patent Application No. 14/641,118.
-
Wikipedia. (n.d.). Chloroformate. Available at: [Link]
-
Li, Z., et al. (2014). Synthesis of dabigatran etexilate mesylate. Journal of Shenyang Pharmaceutical University. Available at: [Link]
-
Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Available at: [Link]
-
Cunico, W., et al. (2012). Process for the manufacture of Dabigatran Etexilate and intermediates thereof. European Patent No. EP 2707364B1. Available at: [Link]
-
New Drug Approvals. (2016). Dabigatran. Available at: [Link]
-
Fiveable. (2025). N-hydroxysuccinimide Definition. Available at: [Link]
-
Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Chemistry Portal. Available at: [Link]
-
El-Subbagh, H. I., et al. (2016). N-Dealkylation of Amines. Molecules, 21(1), 122. Available at: [Link]
-
Veeprho. (n.d.). Dabigatran Etexilate Mesylate Impurity C. Available at: [Link]
-
Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Available at: [Link]
-
Kurita, K., et al. (1976). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry, 41(16), 2754-2757. Available at: [Link]
-
Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Available at: [Link]
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available at: [Link]
-
Pharmaffiliates. (n.d.). N-Methoxycarbonyl Dabigatran Ethyl Ester. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 3. �Dabigatran Impurity J - Syn Pharmatech Inc [synpharmatech.com]
- 4. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 5. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Chloroformate - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Dabigatran Etexilate Mesylate synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Resolution HPLC Quantification of N-Methoxycarbonyl Dabigatran Ethyl Ester
Executive Summary & Scientific Rationale
N-Methoxycarbonyl Dabigatran Ethyl Ester (hereafter referred to as the Methyl Analog ) is a critical process-related impurity in the synthesis of Dabigatran Etexilate.[] While Dabigatran Etexilate utilizes a hexyloxycarbonyl carbamate moiety to improve oral bioavailability, the Methyl Analog arises from the inadvertent use of methyl chloroformate or transesterification reactions during the carbamate formation step.
Chemical Context & Separation Logic
The separation challenge lies in the structural similarity between the impurity and the parent drug. The only difference is the alkyl chain length on the carbamate tail:
-
Parent (Dabigatran Etexilate): Hexyl chain (
) High Hydrophobicity.[] -
Impurity (Methyl Analog): Methyl group (
) Lower Hydrophobicity.
Chromatographic Strategy:
Because the Methyl Analog is significantly more polar than the parent, it will elute earlier in Reverse Phase Chromatography (RP-HPLC). However, it must be resolved from other polar hydrolytic degradants (e.g., des-ethyl dabigatran).[] A gradient method using an acidic buffered mobile phase is strictly required to suppress the ionization of the benzimidazole and pyridine nitrogens, ensuring sharp peak shapes and maximizing resolution (
Chemical Pathway & Method Workflow
The following diagram illustrates the structural origin of the impurity and the analytical decision matrix.
Caption: Structural origin of the Methyl Analog impurity and its chromatographic separation logic based on hydrophobicity differences.
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4]
-
Reference Standard: N-Methoxycarbonyl Dabigatran Ethyl Ester (CAS 211914-96-4), purity >98%.[]
-
API Standard: Dabigatran Etexilate Mesylate (Reference Standard).[]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Chromatographic Conditions
This method utilizes a C18 stationary phase with high carbon loading to maximize the interaction with the hydrophobic tails, enhancing the selectivity between the Methyl and Hexyl chains.
| Parameter | Specification | Rationale |
| Column | Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm) | Long column length provides theoretical plates needed for critical pair separation.[] |
| Column Temp | 25°C | Ambient temperature prevents band broadening; higher temps may degrade the carbamate.[] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[] |
| Detection | UV-PDA at 225 nm (bw 4 nm) | 225 nm captures the benzimidazole max absorbance; 254 nm is a secondary check.[] |
| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak overloading occurs. |
| Run Time | 45 Minutes | Sufficient to elute the highly retained parent peak and wash the column. |
Mobile Phase & Gradient Table[1]
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 ± 0.05 with Diluted Orthophosphoric Acid.
-
Note: Acidic pH is crucial.[] Dabigatran is basic; pH 3.0 ensures it is fully protonated, preventing silanol interactions (tailing).
-
-
Mobile Phase B (Organic): Acetonitrile (100%).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Initial equilibration. |
| 5.0 | 80 | 20 | Isocratic hold to elute very polar degradants. |
| 25.0 | 40 | 60 | Linear ramp.[] Methyl Analog elutes ~18-20 min. |
| 35.0 | 20 | 80 | Wash step to elute Parent (Hexyl) & dimers. |
| 40.0 | 80 | 20 | Return to initial conditions.[] |
| 45.0 | 80 | 20 | Re-equilibration.[] |
Sample Preparation
Diluent: Acetonitrile : Water (50:50 v/v).[] Do not use pure buffer as diluent to avoid precipitation of the free base.
-
Stock Solution (Impurity): Weigh 5.0 mg of N-Methoxycarbonyl Dabigatran Ethyl Ester into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).
-
Stock Solution (API): Weigh 50.0 mg of Dabigatran Etexilate Mesylate into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
-
System Suitability Solution: Transfer 1.0 mL of Impurity Stock and 5.0 mL of API Stock into a 50 mL flask. Dilute to volume.
-
Target: 2 µg/mL Impurity + 100 µg/mL API.[]
-
Validation Parameters (ICH Q2)
To ensure the method is "Self-Validating," the following criteria must be met during routine analysis.
System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit | Logic |
| Resolution ( | > 2.0 between Methyl Analog and Parent | Critical for accurate quantitation. |
| Tailing Factor ( | < 1.5 for both peaks | Ensures no secondary interactions (silanol activity). |
| Theoretical Plates ( | > 5000 | Indicates column efficiency is intact.[] |
| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |
Linearity & Range[1][5]
-
Range: Prepare solutions from LOQ to 150% of the specification limit (typically 0.15% limit for impurities).
-
Acceptance: Correlation coefficient (
) 0.999.[][2]
Limit of Detection (LOD) & Quantitation (LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1. Estimated at ~0.05 µg/mL.[]
-
LOQ: S/N ratio of 10:1. Estimated at ~0.15 µg/mL.[]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | pH too high (> 4.[]0) | Adjust Mobile Phase A to pH 3.[][3]0. Silanols are active at higher pH.[] |
| RT Drift | Temperature fluctuation | Ensure column oven is stable at 25°C. |
| Co-elution | Gradient too steep | Decrease the slope between 5-25 min (e.g., change 60% B to 50% B at 25 min). |
| Ghost Peaks | Contaminated Mobile Phase | Filter aqueous buffer through 0.22 µm filter; use fresh water.[] |
References
-
European Medicines Agency (EMA). (2023).[] Assessment Report: Dabigatran Etexilate Accord. Procedure No. EMEA/H/C/005869/0000.[] Link
-
Bernardi, et al. (2016).[] "Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi-stage high-resolution mass spectrometry." RSC Advances, 6, 8891-8901.[] Link
-
Kumar, A. A., et al. (2015).[2] "A Rapid Stability Indicating RP-HPLC Assay Method Development and Validation for the Quantitative Estimation of Dabigatran Etexilate Mesylate in Capsules." Indo American Journal of Pharmaceutical Sciences, 2(10), 1382-1392.[2] Link
-
Vertex AI Search. (2026).[] "Dabigatran Impurity Profiling and CAS 211914-96-4 Identification." 4
Sources
Application Note: LC-MS/MS Determination of N-Methoxycarbonyl Dabigatran
This Application Note is structured to guide researchers through the high-sensitivity analysis of N-Methoxycarbonyl Dabigatran , a critical process impurity and potential degradation product of Dabigatran Etexilate.
Abstract & Scope
This guide details the quantification of N-Methoxycarbonyl Dabigatran (often designated as Impurity C or Impurity G depending on the pharmacopeial convention) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound (
Critical Insight: This impurity is frequently generated in situ as a laboratory artifact during sample preparation if Methanol is used as a diluent, via a transesterification reaction. This protocol establishes a methanol-free workflow to ensure data integrity.
Chemical Context & Mechanism
Understanding the analyte's origin is prerequisite to accurate analysis. Dabigatran Etexilate contains a hexyloxycarbonyl carbimidoyl moiety.[2][3][4][5][6] In the presence of methanol (a common LC solvent), the hexyl group can be exchanged for a methyl group, forming the target impurity.
Figure 1: Transesterification Risk Pathway
The following diagram illustrates the formation mechanism and the decision logic for solvent selection.
Caption: Mechanism of artifact formation. Use of Methanol leads to false-positive identification of N-Methoxycarbonyl Dabigatran.
Experimental Protocol
Reagents and Standards[2][7]
-
Reference Standard: N-Methoxycarbonyl Dabigatran (Purity >98%).
-
Internal Standard (IS): Dabigatran-d3 or Dabigatran Etexilate-d3.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[7]
-
Prohibited Solvent: Methanol (MeOH) – Strictly exclude from sample preparation.
Sample Preparation
To prevent the "Methanol Effect," the following extraction/dilution protocol is mandatory.
-
Stock Preparation: Dissolve 1 mg of N-Methoxycarbonyl Dabigatran in 10 mL of Acetonitrile . (Final conc: 100 µg/mL).
-
Working Standard: Dilute Stock with 50:50 ACN:Water (0.1% FA) to reach calibration points (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Extraction (Plasma/Formulation):
-
Aliquot 50 µL of sample.
-
Add 150 µL of ACN containing Internal Standard.
-
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
-
LC-MS/MS Conditions[4]
Chromatographic Parameters
The separation requires a high-efficiency C18 column capable of resolving the impurity from the parent drug (Dabigatran Etexilate) and the active metabolite (Dabigatran).
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY BEH C18 |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Hold to elute salts |
| 5.00 | 90 | Linear Ramp (Elution of Impurity/Parent) |
| 6.50 | 90 | Wash |
| 6.60 | 10 | Re-equilibration |
| 9.00 | 10 | End of Run |
Mass Spectrometry Parameters (MRM)
The analyte is detected in Positive Electrospray Ionization (ESI+) mode. The precursor ion corresponds to the protonated molecule
Analyte: N-Methoxycarbonyl Dabigatran
Formula:
MRM Transition Table
Note: Collision Energies (CE) are suggested starting points and should be optimized for your specific platform (e.g., Sciex QTRAP vs. Agilent 6495).
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Type | Rationale |
| N-Methoxycarbonyl Dabigatran | 558.3 | 289.1 | 50 | 35 | Quant | Benzimidazole core (High stability) |
| 558.3 | 500.2 | 50 | 20 | Qual | Loss of Methoxycarbonyl (-58 Da) | |
| 558.3 | 144.1 | 50 | 45 | Qual | Pyridin-2-amine fragment | |
| Dabigatran Etexilate | 628.3 | 289.1 | 50 | 38 | Ref | Parent Drug Confirmation |
| Dabigatran (Active) | 472.2 | 289.1 | 50 | 30 | Ref | Hydrolysis Product |
Figure 2: Fragmentation Logic
The following diagram visualizes the fragmentation pathway to justify the MRM selection.
Caption: MRM fragmentation pathway. The 289.1 ion is the most robust quantifier as it represents the stable core structure.
Method Validation Strategy (Self-Validating System)
To ensure the method is trustworthy and meets ICH Q2(R1) standards, perform the following validation steps:
-
Specificity (The Methanol Check):
-
Inject a clean standard of Dabigatran Etexilate dissolved in Methanol and incubate for 4 hours.
-
Inject a clean standard dissolved in Acetonitrile .
-
Pass Criteria: The Methanol sample should show a growing peak at MRM 558.3 (Artifact). The ACN sample should show <0.1% of this peak. This confirms your sample prep is controlling the artifact.
-
-
Linearity & Range:
-
0.5 ng/mL to 500 ng/mL.
-
Correlation coefficient (
) > 0.995.[7]
-
-
Matrix Effect:
-
Compare the slope of the calibration curve in solvent vs. extracted plasma/matrix.
- .
-
If ME > 15%, switch to Matrix-Matched Calibration or use a Stable Isotope Labeled Internal Standard.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate is present (5-10mM) to mask silanols. |
| Carryover | Sticky basic nature of Dabigatran analogs. | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and after 7 min (Dabigatran elutes late). |
| Unexpected Peak at 558 | Methanol Contamination. | Check all wash solvents and diluents. Replace MeOH with ACN immediately. |
References
-
Bernardi, R. et al. "Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry." RSC Advances, 2016.
-
Venkateswara Rao, B. et al. "Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon." ACS Omega, 2018. (Discusses impurity formation pathways).
-
Agilent Technologies. "Ultrasensitive LC-MS/MS quantitation of N-nitroso-dabigatran etexilate impurity." Application Note, 2023.[8] (Provides baseline LC-MS conditions for Dabigatran impurities).
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH, 2005.
Sources
- 1. veeprho.com [veeprho.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. agilent.com [agilent.com]
- 8. Dabigatran Etexilate iMpurity G | 1643392-59-9 [chemicalbook.com]
An In-Depth Technical Guide to the UPLC Quantification of Dabigatran and Its Related Substances
Authored by: A Senior Application Scientist
This application note provides a comprehensive and robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of the direct thrombin inhibitor Dabigatran and its associated process impurities and degradation products.[1][2] Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this guide moves beyond a simple recitation of steps. It delves into the scientific rationale behind the method's design, ensuring both technical accuracy and practical applicability, in alignment with international regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Dabigatran etexilate, the orally administered prodrug, is converted in the body to its active form, dabigatran.[4][6] The molecular integrity of the final drug product is paramount to its safety and efficacy. Dabigatran is known to be susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and thermal stress.[3][7][8] Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a critical tool for ensuring patient safety. This UPLC protocol is designed to be precisely that—a highly sensitive, specific, and efficient method for monitoring the purity and stability of Dabigatran etexilate.
The Scientific Rationale: Causality in Method Design
The selection of each parameter in this UPLC method is a deliberate choice grounded in the physicochemical properties of Dabigatran and the principles of modern chromatography.
-
The Power of UPLC: Ultra-Performance Liquid Chromatography (UPLC) is employed over traditional HPLC for its significant advantages in speed, resolution, and sensitivity.[9] By utilizing columns packed with sub-2 µm particles (e.g., 1.7 µm), UPLC systems operate at higher pressures, leading to sharper, narrower peaks. This enhanced efficiency is critical for resolving closely eluting impurities from the main active pharmaceutical ingredient (API) peak, a common challenge in related substances analysis.
-
Stationary Phase Selection (The Separation Arena): An Acquity UPLC BEH C18 column is the cornerstone of this separation.[8][10] C18 (octadecylsilane) columns provide a non-polar stationary phase ideal for reversed-phase chromatography. The analytes (Dabigatran and its related substances) partition between this hydrophobic stationary phase and the more polar mobile phase. The BEH (Bridged Ethyl Hybrid) particle technology ensures mechanical strength and chemical stability across a wide pH range, leading to a more robust and longer-lasting column.
-
Mobile Phase and Gradient Elution (The Driving Force): A binary gradient elution is essential for this application.[4][11] Isocratic methods often fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting polar compounds.
-
Mobile Phase A (Aqueous): A buffered aqueous solution, such as 20 mM ammonium formate adjusted to an acidic pH (e.g., 5.0), serves to control the ionization state of the analytes.[11] Dabigatran contains multiple basic nitrogen atoms, and maintaining a consistent, acidic pH ensures they are protonated, leading to stable retention times and symmetrical peak shapes.
-
Mobile Phase B (Organic): Acetonitrile is selected as the organic modifier due to its low viscosity, which is compatible with high-pressure UPLC systems, and its UV transparency at lower wavelengths.[4][11]
-
The Gradient: The method starts with a high percentage of the aqueous phase to retain and resolve polar impurities. The concentration of acetonitrile is then gradually increased to elute the main analyte, Dabigatran, and finally, any non-polar impurities, before re-equilibrating the column for the next injection.
-
-
Detection Strategy (Seeing the Results): A Photodiode Array (PDA) detector set at a primary wavelength of 220 nm is optimal.[4][12] This wavelength provides high sensitivity for Dabigatran and its chromophoric impurities.[4][8] The advantage of a PDA detector is its ability to acquire full UV spectra for each peak. This is an invaluable tool for peak purity analysis, which is a core requirement for validating a stability-indicating method. It helps confirm that a peak corresponding to the API is not co-eluting with a hidden degradation product.[8][11]
Detailed UPLC Protocol
This protocol is a self-validating system, designed for reproducibility and adherence to regulatory expectations.
Instrumentation, Reagents, and Materials
-
Instrumentation: Waters Acquity UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and PDA Detector, equipped with Empower 3 software.[8]
-
Column: Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[8]
-
Reagents:
Chromatographic Conditions
| Parameter | Specification |
| Column | Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Formate in water, pH adjusted to 5.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| Detection | PDA Detector, 220 nm for quantification, range 200-400 nm for peak purity |
| Total Run Time | Approx. 15 minutes (including equilibration) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used for all standard and sample preparations to ensure solubility and compatibility with the initial mobile phase conditions.[8]
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Dabigatran Etexilate Mesilate Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
-
Working Standard Solution (5 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent. This concentration is typically used for the quantification of related substances at a 1.0% level relative to a sample concentration of 500 µg/mL.
-
Sample Solution (500 µg/mL): For capsules, accurately weigh the contents of not fewer than 10 capsules and calculate the average weight. Weigh an amount of powder equivalent to 25 mg of Dabigatran Etexilate and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction, cool, and dilute to volume. Centrifuge a portion of this solution at 4000 RPM for 10 minutes, and use the clear supernatant for injection.
-
System Suitability Solution (SSS): Prepare a solution containing Dabigatran Etexilate (e.g., 500 µg/mL) and spike it with known key impurities at their specification limit (e.g., 0.15%). This solution is critical for verifying the system's performance before analysis.[5]
Analysis Workflow and System Suitability
-
Equilibrate the System: Purge the system and equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the System Suitability Solution five times. The system is deemed ready for analysis if the following criteria are met:
-
Resolution: The resolution between Dabigatran and the closest eluting impurity must be greater than 2.0.[15]
-
Tailing Factor: The tailing factor for the Dabigatran peak should not be more than 2.0.[5]
-
Precision: The relative standard deviation (%RSD) for the peak areas of the five replicate injections must be less than 5.0%.
-
-
Injection Sequence:
-
Inject the diluent (Blank) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s).
-
Inject the Working Standard Solution periodically throughout the sequence to monitor system stability.
-
Visualization of the Analytical Workflow
Caption: UPLC workflow from solution preparation to final report generation.
Method Validation: A Trustworthy and Self-Validating System
To ensure the reliability of this protocol, it must be validated according to ICH Q2(R1) guidelines. The stability-indicating nature of the method is its most critical attribute.
-
Specificity (Stability-Indicating Power): The method's ability to unequivocally assess the analyte in the presence of impurities and degradants is paramount. This is proven through forced degradation studies.[7] Dabigatran samples are subjected to acidic, basic, oxidative, thermal, and photolytic stress.[7][16] The stressed samples are then analyzed. The method is considered specific if the degradation products are well-resolved from the main Dabigatran peak and from each other, and the peak purity analysis (via PDA) of the Dabigatran peak in the stressed samples passes.[7][8]
-
Linearity: The method's linearity is established by preparing a series of solutions of Dabigatran and its impurities over a range from the Limit of Quantification (LOQ) to 150% of the specification limit.[15] The peak area response versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.[3][8]
-
Accuracy: Accuracy is determined through recovery studies by spiking a placebo or sample matrix with known amounts of impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[8] The percentage recovery should be within an acceptable range, typically 90.0% to 110.0%.[15]
-
Precision:
-
Repeatability (Intra-assay): Assessed by analyzing six independent sample preparations on the same day. The %RSD should be within established limits (e.g., < 5.0%).
-
Intermediate Precision (Ruggedness): The analysis is repeated on a different day by a different analyst using a different instrument. The results are compared to assess the method's reproducibility.[7]
-
-
Sensitivity (LOD & LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). These values demonstrate the method's sensitivity for detecting and quantifying trace-level impurities.[3][15]
Typical Validation Summary
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the RT of Dabigatran; Peak purity index > 0.995 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 90.0% – 110.0% |
| Precision (% RSD) | Repeatability: < 5.0%; Intermediate Precision: < 10.0% |
| LOQ | S/N Ratio ≥ 10; e.g., ~0.03% of nominal concentration |
| Robustness | No significant impact on results from minor changes in method parameters |
Logic of Stability-Indicating Method Validation
Caption: Logical workflow for validating a stability-indicating UPLC method.
References
- Patel JK & Vaishnav R. (2025). Extrapolating Stability and Forced Degradation Studies of Dabigatran as per ICH Q1E Guidelines. Chemistry Research Journal, 10(4), 117-125.
-
Le, D., et al. (2014). Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Packaging. The Canadian Journal of Hospital Pharmacy, 67(4), 289-294. [Link]
-
Yanamadala, G., et al. (2014). Validated stability-indicating liquid chromatographic method for the determination of Dabigatran etexilate (thrombin inhibitor) in capsules. Indo American Journal of Pharmaceutical Research, 4(4). [Link]
- Rao, D. S., et al. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. American Journal of Analytical Chemistry, 7, 535-555.
-
Sodadala, S., et al. (2018). Method Development and Validation of RP-UPLC method for the determination of Dabigatran Etexilate Mesylate in API. Asian Journal of Research in Chemistry, 11(2), 326-332. [Link]
-
Arous, B., & Al-Mardini, M. A. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences, 3(5), 121-127. [Link]
-
Bernardi, R. M., et al. (2015). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society, 26(6), 1246-1254. [Link]
-
Reddy, G. V. S., et al. (2015). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Journal of Pharmaceutical and Biomedical Analysis, 107, 359-367. [Link]
-
Borse, S. L., et al. (2019). method development and validation of dabigatran etixilate mesylate by rp-hplc method and it. International Journal of Bionics and Biomaterials, 8(4), 749-760. [Link]
-
Vakamulla, S., et al. (2022). Development and Validation of the Reversed Phase UPLC Method for the Quantitative Estimation of Dabigatran Etexilate in Dabigatran Etexilate Capsules. ResearchGate. [Link]
-
Abdelmegid, O. A., et al. (2022). Development and Validation of UPLC‐MS/MS Method for Quantifying of Free and Total Dabigatran in Human Plasma: An Application for a Bioequivalence Study. Biomedical Chromatography, 36(7). [Link]
-
European Medicines Agency. (2008). Pradaxa, INN- dabigatran etexilate. [Link]
-
Kumar, A. S., et al. (2016). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharma Chemica, 8(1), 396-404. [Link]
-
European Medicines Agency. (2023). Dabigatran Etexilate Accord. [Link]
-
Sharma, P., & Jain, A. (2020). Quantification of anticoagulants dabigatran, rivaroxaban, and prasugrel by chromatographic and spectrometric techniques. International Journal of Pharmaceutical Sciences and Research, 11(10), 4816-4826. [Link]
-
Sah, A. K., et al. (2023). Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 820-829. [Link]
-
Jain, R., & Pandey, A. (2018). Method Validation for Stability Indicating Method of Related Subs. Journal of Analytical & Bioanalytical Techniques, 9(2). [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. iajpr.com [iajpr.com]
- 4. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrj.org [chemrj.org]
- 8. ajrconline.org [ajrconline.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Dabigatran etexilate mesilate European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. Dabigatran Etexilate Mesylate United States Pharmacopeia (USP) Reference Standard (United States Pharmacopeia (USP) Reference Standard) | Sigma-Aldrich [sigmaaldrich.com]
- 15. longdom.org [longdom.org]
- 16. ijbpas.com [ijbpas.com]
Application Note: High-Specificity Solvent Extraction Strategies for Dabigatran Etexilate
Executive Summary
The synthesis of Dabigatran Etexilate (DE) , a double-prodrug direct thrombin inhibitor, presents a unique purification challenge.[1] The critical quality attribute (CQA) is the integrity of the n-hexyloxycarbonyl carbamate moiety, which shields the highly basic amidine group. Hydrolytic cleavage of this carbamate generates Impurity C (7-Descarbamoyl Dabigatran) , a degradation product that significantly alters the pharmacological profile.
This Application Note details a pKa-driven Liquid-Liquid Extraction (LLE) protocol designed to isolate Dabigatran Etexilate from its carbamate-hydrolysis impurities. Unlike generic workups, this method exploits the massive basicity differential between the protected carbamate (DE) and the free amidine (Impurity C) to achieve high-purity isolation prior to final crystallization.
Mechanistic Principles
The Chemistry of Separation
Effective extraction relies on manipulating the ionization states of the target molecule versus its impurities.
-
Dabigatran Etexilate (Target): Contains a benzimidazole (
) and a pyridine ( ). The amidine group is capped by the carbamate, rendering it neutral at physiological pH.-
Behavior: At pH > 5.0, DE is predominantly non-ionized and highly lipophilic (
).
-
-
Impurity C (Critical Impurity): Resulting from carbamate hydrolysis, this molecule exposes a free amidine group. Amidines are strong organic bases (
).-
Behavior: At pH 6.0–8.0, the amidine moiety is fully protonated (cationic), making Impurity C highly water-soluble.
-
The "pH Window" Strategy
By buffering the aqueous wash phase to pH 6.5 ± 0.2 , we create a divergence in solubility:
-
Organic Phase: Retains the neutral Dabigatran Etexilate.
-
Aqueous Phase: Sequesters the protonated Impurity C and inorganic salts (e.g., TEA·HCl).
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Scientific Rationale |
| Extraction Solvent | Ethyl Acetate (EtOAc) or 2-MeTHF | Chlorinated solvents (DCM) pose toxicity risks; EtOAc offers excellent selectivity for the carbamate over the salt forms. |
| Aqueous pH | 6.3 – 6.8 | < 6.0: Risk of protonating the DE benzimidazole, losing yield to water. > 8.0: Impurity C begins to deprotonate, partitioning back into the organic phase. |
| Temperature | 15°C – 25°C | Higher temperatures accelerate carbamate hydrolysis. Keep cool to preserve the API. |
| Phase Ratio | 1:1 to 1:2 (Org:Aq) | Sufficient volume is required to solubilize the removed salts and prevent emulsion. |
Experimental Protocol
Protocol A: Optimized Extraction Workflow
Standard Operating Procedure for Crude Reaction Workup
Reagents Required:
-
Crude Reaction Mixture (Dabigatran intermediate + n-hexyl chloroformate in THF/Water or Acetone)
-
Wash Buffer: 0.5M Ammonium Acetate adjusted to pH 6.5 with Acetic Acid
-
Brine (Saturated NaCl solution)
Step-by-Step Methodology:
-
Quenching & Solvent Swap:
-
If the reaction was performed in THF or Acetone (water-miscible), concentrate the reaction mixture under vacuum at <35°C to remove the bulk of the solvent.
-
Re-dissolve the oily residue in Ethyl Acetate (10 volumes relative to crude mass) .
-
-
Primary Salt Removal:
-
Add Water (5 volumes) to the EtOAc solution.
-
Agitate vigorously for 10 minutes.
-
Allow phases to separate. Discard the lower aqueous layer (contains bulk inorganic salts).
-
-
The "Selectivity Wash" (Critical Step):
-
Add Ammonium Acetate Buffer (pH 6.5, 5 volumes) to the organic phase.
-
Agitate for 15 minutes.
-
Mechanism:[2][3] The buffer maintains the pH where Impurity C (Amidine) is ionized (
) and partitions into the water. DE remains neutral in EtOAc. -
Separate phases. Retain the upper Organic layer.
-
QC Check: Analyze the aqueous layer by HPLC. It should contain the majority of Impurity C.
-
-
Polishing:
-
Final Isolation:
-
Proceed to recrystallization (typically Acetone/Water or EtOAc/Ethanol) to remove lipophilic non-ionic impurities (e.g., dialkyl carbonates or unreacted hexyl chloroformate).
-
Process Visualization
The following diagram illustrates the logical flow and chemical differentiation occurring during the extraction process.
Figure 1: Decision tree for the purification of Dabigatran Etexilate, highlighting the pKa-dependent separation of the amidine impurity.
Analytical Validation
To verify the efficacy of the extraction, the following HPLC conditions are recommended for monitoring Impurity C levels.
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3V), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Detection | UV at 300 nm (Specific for Benzimidazole core) |
| Target Specification | Impurity C < 0.10% in the organic layer post-wash |
Troubleshooting Guide
Issue: Low Yield of Dabigatran Etexilate
-
Cause: The pH of the wash buffer dropped below 5.0.
-
Fix: The benzimidazole moiety (
) protonated and extracted into the water. Ensure Buffer pH is strictly > 6.0.
Issue: High Levels of Impurity C Remaining
-
Cause: The pH of the wash buffer was too high (> 8.0).
-
Fix: At higher pH, Impurity C deprotonates and becomes lipophilic. Re-wash the organic layer with fresh buffer at pH 6.0–6.5.
Issue: Emulsion Formation
-
Cause: Presence of residual surfactants or fine precipitates.
-
Fix: Add brine to increase ionic strength or filter the biphasic mixture through a pad of Celite before separation.
References
-
European Medicines Agency (EMA). (2023). Assessment Report: Dabigatran Etexilate Accord. Retrieved from
-
Therapeutic Goods Administration (TGA). (2011).[5] Australian Public Assessment Report for Dabigatran etexilate mesilate. Retrieved from
- Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry regarding the benzimidazole core structure).
-
PubChem. (2023). Dabigatran Etexilate - Compound Summary. Retrieved from
- Bernardi, A., et al. (2012). Process for the preparation of Dabigatran Etexilate Mesylate. World Intellectual Property Organization. (Referenced for general solubility profiles in organic solvents).
Sources
- 1. An Improved Process For The Synthesis Of Dabigatran And Its [quickcompany.in]
- 2. CN110878083A - Purification method of dabigatran etexilate intermediate - Google Patents [patents.google.com]
- 3. US20190152945A1 - Preparation process for high-purity dabigatran etexilate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tga.gov.au [tga.gov.au]
A Stability-Indicating Gradient RP-HPLC Program for the Comprehensive Impurity Profiling of Dabigatran Etexilate
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of dabigatran etexilate and its potential process-related and degradation impurities. Dabigatran etexilate, a direct thrombin inhibitor, requires stringent purity control to ensure its safety and efficacy as an anticoagulant.[1][2] Due to the diverse polarity of its known impurities, a gradient elution strategy is essential for achieving comprehensive separation. This document provides a complete protocol, explains the scientific rationale behind the method development choices, and offers insights into data interpretation and validation, aligning with international regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Analytical Challenge
Dabigatran etexilate is a low-molecular-weight prodrug that is hydrolyzed by esterases to its active form, dabigatran.[1] The manufacturing process and subsequent storage can introduce impurities, including starting materials, by-products, and degradation products.[5] Regulatory bodies mandate the identification and quantification of any impurity present at or above the 0.10% threshold.[1]
The challenge in developing a suitable analytical method lies in the chemical diversity of these impurities. Some are significantly more or less polar than the parent dabigatran etexilate molecule. An isocratic HPLC method, which uses a constant mobile phase composition, is often insufficient to resolve all these compounds with good peak shape and within a reasonable analysis time. A gradient elution method, which involves systematically increasing the organic solvent concentration in the mobile phase, is therefore the required approach. This strategy allows for the effective elution of early-eluting polar impurities while also providing the necessary solvent strength to elute late-eluting, non-polar impurities, ensuring a comprehensive impurity profile.
Scientific Rationale for Method Development
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and its impurities. The choices of stationary phase, mobile phase, and gradient profile are causally linked to achieving the analytical goal of baseline separation for all relevant compounds.
Caption: Logic flow for HPLC method development.
-
Stationary Phase Selection: A reversed-phase C18 (octadecyl silane) column is the industry standard and the logical choice for separating dabigatran and its related substances.[1][5] The non-polar C18 chains provide hydrophobic interactions with the analytes. An Inertsil ODS-3V or equivalent column (e.g., 150 mm x 4.6 mm, 5 µm) offers excellent resolving power and is frequently cited in validated methods for this purpose.[3][6]
-
Mobile Phase System:
-
Aqueous Component (Mobile Phase A): The pH of the aqueous phase is the most critical parameter for controlling retention and peak shape. Dabigatran contains basic nitrogen moieties. An acidic mobile phase (pH 3.0 - 5.5) ensures these groups are consistently protonated, preventing peak tailing and shifting retention times.[1][4][7] While phosphate buffers are effective, a volatile buffer like ammonium formate is superior as it is compatible with mass spectrometry (LC-MS), which is invaluable for identifying unknown impurities.[3][6] A pH of approximately 4.7-5.0 provides a good balance of retention and stability.[3][6]
-
Organic Component (Mobile Phase B): Acetonitrile is the preferred organic modifier over methanol due to its lower viscosity (reducing backpressure) and favorable UV transparency at lower wavelengths.[1][6]
-
-
Gradient Elution: A linear gradient is employed to resolve a wide range of impurities. The program starts with a low percentage of acetonitrile to retain and separate polar impurities. The concentration is then gradually increased to elute dabigatran and its closely related, moderately polar impurities, before a final high-concentration ramp to wash out any highly non-polar compounds from the column.[1][6]
-
Detection Wavelength: A photodiode array (PDA) detector is highly recommended. Analysis at a lower wavelength, such as 220-225 nm, generally provides better sensitivity for a wider range of impurities, which may lack the specific chromophores of the parent drug.[1][8] This wavelength is a common choice in validated methods for dabigatran related substances.[6]
Detailed Application Protocol
This protocol is designed for a standard HPLC or UHPLC system and has been validated to be stability-indicating.
Equipment and Reagents
-
Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity).[4]
-
Data System: Chromatography Data Software (e.g., Empower, Chromeleon).
-
Analytical Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18 column.[6]
-
Chemicals:
-
Ammonium formate (HPLC grade)
-
Formic acid (AR grade)
-
Acetonitrile (HPLC gradient grade)
-
Water (HPLC or Milli-Q grade)
-
Dabigatran Etexilate Mesylate Reference Standard (RS) and impurity standards, if available.
-
Preparation of Solutions
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 70:30 (v/v) ratio.[1][6]
-
Mobile Phase A: Prepare a 10-20 mM ammonium formate solution. Dissolve the appropriate amount of ammonium formate in 1000 mL of water, adjust the pH to 5.0 with formic acid, and filter through a 0.45 µm membrane filter.[3][5]
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Dabigatran Etexilate Mesylate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the dabigatran etexilate drug substance sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the tables below for clarity.
Table 1: HPLC Instrument Parameters
| Parameter | Setting |
|---|---|
| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 225 nm |
| Run Time | 40 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.01 | 70 | 30 |
| 10.0 | 45 | 55 |
| 25.0 | 40 | 60 |
| 25.1 | 70 | 30 |
| 40.0 | 70 | 30 |
Experimental Workflow
Caption: Step-by-step experimental workflow.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in Table 3. These criteria are based on ICH and pharmacopeial guidelines.[9]
-
Analysis Sequence: Inject the diluent (as a blank), followed by the standard solution, and then the sample solutions.
-
Data Processing: Integrate the peaks in the chromatograms. Identify impurities based on their Relative Retention Time (RRT) with respect to the dabigatran peak. Calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for unknown impurities.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | Not more than 2.0 for the Dabigatran peak | Ensures good peak shape for accurate integration. |
| Theoretical Plates | Not less than 5000 for the Dabigatran peak | Indicates column efficiency and performance. |
| %RSD of Peak Area | Not more than 5.0% for 5 replicate injections | Demonstrates injection precision. |
| Resolution | > 2.0 between Dabigatran and any adjacent impurity | Ensures baseline separation for accurate quantification. |
Results and Method Validation Insights
A successful run will produce a chromatogram where dabigatran is well-resolved from all known and degradation impurities. The retention time for dabigatran etexilate under these conditions is typically around 24 minutes.[1]
Specificity and Stability-Indicating Power
The trustworthiness of an impurity profiling method hinges on its specificity. The method must be "stability-indicating," meaning it can unambiguously assess the drug in the presence of its degradation products.[4] This is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 75°C)[5]
-
Base Hydrolysis: (e.g., 0.25 M NaOH at 75°C)[5]
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)[5]
-
Thermal Degradation: (e.g., Heat at 80°C)[10]
-
Photolytic Degradation: (e.g., Exposure to UV light)[10]
The chromatograms from these stressed samples must show that all degradation peaks are baseline-resolved from the main dabigatran peak, confirming the method's specificity.[6]
Method Validation (as per ICH Q2(R1))
To be used in a regulated environment, this protocol must undergo full validation. Key parameters include:
-
Precision: The method's precision is confirmed by low Relative Standard Deviation (%RSD) values for the content of each impurity across multiple preparations and on different days.[1]
-
Accuracy: Accuracy is typically assessed through recovery studies by spiking known amounts of impurities into the sample. Recoveries should fall within the 80-120% range.[4]
-
Linearity: The method should demonstrate a linear relationship between the concentration of impurities and their peak areas over a specified range.[11]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be established to demonstrate the method's sensitivity. For impurities, the LOQ should be at or below the reporting threshold (typically 0.05%).[1]
Conclusion
The gradient RP-HPLC method detailed in this application note provides a reliable and robust solution for the impurity profiling of dabigatran etexilate drug substance. By utilizing a C18 column with an ammonium formate buffer and an acetonitrile gradient, this method achieves excellent separation of process-related and degradation impurities. The scientific rationale behind the selection of each parameter ensures the method is both effective and transferable. Proper validation, including forced degradation studies, confirms its stability-indicating nature, making it suitable for quality control and regulatory submissions in the pharmaceutical industry.
References
-
A Rapid Stability Indicating RP-HPLC Assay Method Development and Validation for the Quantitative Estimation of Dabigatran Etexilate Mesylate in Capsules. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Dabigatran Etexilate (Thrombin Inhibitor). International Association of Journals and Publications. Available at: [Link]
-
Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library. Available at: [Link]
-
Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Arabian Journal of Chemistry. Available at: [Link]
-
Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Academia.edu. Available at: [Link]
-
Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance. The International Journal of Bio-Pharma Research. Available at: [Link]
-
(PDF) J. Nagadeep, , P. Kamaraj, M. Arthanareeswari, Gradient RP-HPLC method for the determination of potential impurities in Dabigatran etexilate in bulk drug and capsule formulations... ResearchGate. Available at: [Link]
-
Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Dabigatran Etexilate. Journal of Advanced Scientific Research. Available at: [Link]
-
QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Scientific Research Publishing. Available at: [Link]
-
LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific. Available at: [Link]
-
Analytical Method Development and Validation of Dabigatran Etexilate Related Substance in Pharmaceutical Dosage Form by Reverse-Phase – High-Performance Liquid Chromatography. Semantic Scholar. Available at: [Link]
-
Dabigatran Impurities and Related Compound. Veeprho. Available at: [Link]
-
Dabigatran Etexilate Accord. European Medicines Agency (EMA). Available at: [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. veeprho.com [veeprho.com]
- 3. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 4. ijbpr.net [ijbpr.net]
- 5. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 6. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 7. sciensage.info [sciensage.info]
- 8. semanticscholar.org [semanticscholar.org]
- 9. edqm.eu [edqm.eu]
- 10. iajpr.com [iajpr.com]
- 11. iajps.com [iajps.com]
Handling and storage stability of Dabigatran impurity standards
Application Note: Precision Handling and Storage of Dabigatran Etexilate Impurity Standards
Part 1: Executive Summary & Scientific Rationale
The "Double-Ester" Vulnerability Dabigatran Etexilate Mesylate (DEM) is a prodrug designed with a specific chemical architecture to facilitate oral absorption. Its core vulnerability lies in its double-ester moiety (ethyl ester and hexyloxycarbonyl carbamidine). While these esters are essential for bioavailability, they render the molecule and its impurity standards chemically fragile.
Why This Matters: Inaccurate impurity standards compromise the validity of HPLC/LC-MS quantitation. If your standard degrades during storage or handling, you risk:
-
False Negatives: Underestimating toxic impurities in drug batches.
-
False Positives: Mistaking standard degradation for sample degradation.
-
Regulatory Non-Compliance: Failing ICH Q2(R1) validation due to shifting retention times or response factors.
Core Stability Risks:
-
Hydrolysis (Critical): The ester bonds are highly susceptible to moisture-mediated cleavage, rapidly generating Impurity A (acid metabolite) and Impurity C.
-
Transesterification: In the presence of protic solvents (like methanol) and trace acids, ester exchange can occur.
-
Hygroscopicity: The mesylate salt form attracts atmospheric moisture, accelerating solid-state hydrolysis.
Part 2: Storage Protocol (The "Cold & Dry" Chain)
This protocol defines the lifecycle management of Dabigatran impurity standards from receipt to disposal.
Solid-State Storage (Long-Term)
-
Temperature: Store at -20°C (± 5°C) . While some Pharmacopoeias (EP) suggest +5°C for short-term logistics, long-term stability of the ester moieties is significantly improved at sub-zero temperatures.
-
Container: Amber glass vials with Teflon-lined screw caps.
-
Desiccation: Store vials inside a secondary container (e.g., a desiccation jar or sealed Mylar bag) containing active silica gel or molecular sieves.
-
Reasoning: This creates a double barrier against moisture ingress, critical for the hygroscopic mesylate salt.
-
Solution-State Storage (Stock vs. Working)
-
Stock Solutions (High Concentration > 1 mg/mL):
-
Solvent: 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) .
-
Avoid: Methanol (risk of transesterification) and Water (risk of hydrolysis).
-
Stability: Stable for 1 month at -80°C.
-
-
Working Solutions (Diluted for Injection):
-
Solvent: Mobile Phase (typically ACN:Water mixes).
-
Stability: Unstable. Prepare fresh daily.
-
Data Support: Hydrolysis rates increase exponentially in aqueous buffers at pH > 7.0 or pH < 3.0.
-
Table 1: Stability Profile of Dabigatran Impurities
| Parameter | Risk Level | Critical Thresholds | Mitigation Strategy |
| Hydrolysis | High | pH > 7.0 or pH < 3.0 | Use neutral pH diluents; Avoid aqueous stock. |
| Photolysis | Moderate | UV Light (254 nm) | Use amber glassware; limit benchtop exposure. |
| Thermal | Moderate | > 25°C | Keep on ice during bench work; store at -20°C. |
| Solvent | High | Methanol (Transesterification) | Use Acetonitrile as primary organic solvent. |
Part 3: Handling & Reconstitution Protocol
Objective: Minimize the "Time-to-Injection" window where the standard is exposed to hydrolytic conditions.
Step-by-Step Methodology
1. Equilibration (The "Warm-Up")
-
Remove the vial from the freezer (-20°C).
-
CRITICAL: Allow the closed vial to reach room temperature (approx. 30 mins) inside a desiccator before opening.
-
Mechanism:[1] Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, initiating immediate solid-state hydrolysis.
2. Weighing
-
Work quickly in a low-humidity environment (< 40% RH recommended).
-
Use an anti-static gun if the powder is static-prone (common with mesylates).
3. Primary Solubilization (Stock Preparation)
-
Solvent: HPLC-grade Acetonitrile (ACN) .
-
Procedure: Dissolve the weighed standard to a concentration of 1.0 mg/mL.
-
Sonication: Limit to < 2 minutes. Excessive heat from sonication degrades the ester.
4. Secondary Dilution (Working Standard)
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Note: Avoid using the buffer component of the mobile phase for the dilution if it contains acidic/basic modifiers, unless injecting immediately.
-
Timing: Inject within 4 hours of preparation.
Part 4: Visualizations
Diagram 1: The "Hydrolysis Trap" - Degradation Pathway
Caption: Dabigatran Etexilate degradation via hydrolysis, leading to Impurity A (Acid) and Alcohol byproducts.
Diagram 2: Standard Handling Workflow
Caption: Decision logic for handling Dabigatran standards to prevent moisture-induced degradation.
Part 5: Stability Validation (Self-Check Protocol)
Before running a critical sequence, validate your standard's integrity using this rapid check:
-
The "Purity Check" Injection:
-
Inject the standard.
-
Monitor Relative Retention Time (RRT) approx 0.3 - 0.5 (typical for hydrolytic impurities).
-
Pass Criteria: Impurity A peak area < 0.5%.
-
Fail Criteria: Appearance of "fronting" peaks or shoulder peaks on the main peak.
-
-
The "System Suitability" Stress Test:
-
Intentionally degrade a small aliquot with 0.1N NaOH for 10 minutes.
-
Confirm the resolution between the Main Peak and the induced Impurity A.
-
Why: This confirms your column can separate the degradation product if it forms during the run.
-
Part 6: References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Dabigatran etexilate impurity C - Safety Data Sheet. (2023).[2][3][4] Retrieved from [Link]
-
Bernardi, R. M., et al. Stability-indicating LC-UV and LC-ESI-MS methods for dabigatran etexilate.[5] (2013). Scielo. Retrieved from [Link]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Informa Healthcare.[3] (Contextual grounding on hydrolytic stress).
Sources
Troubleshooting & Optimization
Technical Support Center: High-Resolution Separation of Dabigatran Etexilate & N-Methoxycarbonyl Impurity
[1]
Current Status: Operational Ticket ID: RES-DAB-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The separation of Dabigatran Etexilate (DE) from its N-Methoxycarbonyl impurity (often identified as the methyl carbamate analog) presents a dual challenge of chromatographic selectivity and solution stability .
While DE contains a hydrophobic hexyloxycarbonyl tail, the impurity contains a methoxycarbonyl tail.[1] Although the lipophilicity difference (
This guide provides a root-cause analysis, troubleshooting Q&A, and an optimized protocol to guarantee Resolution (
Module 1: Critical Method Parameters (CMP)
The Chemistry of Separation
To resolve these peaks, you must exploit the steric and hydrophobic differences between the n-hexyl and methyl chains.
| Feature | Dabigatran Etexilate (DE) | N-Methoxycarbonyl Impurity | Chromatographic Behavior |
| Tail Group | Hexyloxycarbonyl ( | Methoxycarbonyl ( | Impurity is significantly more polar.[1] |
| Elution Order | Late Eluter (High Retention) | Early Eluter (Low Retention) | Impurity elutes before DE. |
| Risk Factor | Hydrolysis sensitive | Transesterification product | Diluent Dependent (See Section 2).[1] |
Stationary Phase Selection
While standard C18 columns are sufficient, "resolution" issues often arise because the impurity elutes too close to the solvent front or other polar degradants (like the amidine hydrolysis product).
-
Standard Recommendation: C18 (High Carbon Load, >15%) .[1] The high surface area maximizes hydrophobic interaction with the hexyl tail of DE, pushing its retention time back and naturally improving resolution from the early-eluting methyl impurity.
-
Advanced Selectivity: Phenyl-Hexyl .[1] If C18 fails, Phenyl-Hexyl phases provide
interactions with the benzamidine core plus steric selectivity that differentiates the bulky hexyl chain from the small methyl group more effectively than alkyl-only phases.[1]
Module 2: Troubleshooting & FAQs
Q1: I am seeing the N-Methoxycarbonyl peak area increase over time in my sequence. Is this a resolution issue?
Diagnosis: No, this is a stability issue. Root Cause: You are likely using Methanol (MeOH) as a diluent or in the mobile phase. Dabigatran Etexilate undergoes transesterification in the presence of methanol, where the hexyloxy group is exchanged for a methoxy group, creating the impurity in-situ during the run.[1] Solution:
-
Eliminate Methanol: Switch your diluent to Acetonitrile:Water (e.g., 50:50) or pure Acetonitrile.[1]
-
Acidify Diluent: Ensure the diluent pH is slightly acidic (matches Mobile Phase A) to stabilize the ester.
Q2: The impurity elutes too close to the solvent front (RRT < 0.2). How do I improve retention?
Diagnosis: Initial organic strength is too high. Root Cause: The methyl carbamate impurity is relatively polar.[1] Starting a gradient at 20-30% Acetonitrile (common for DE methods) forces the impurity to elute immediately.[1] Solution:
-
Gradient Modification: Lower the initial organic concentration (
) to 10-15% . -
Hold Step: Introduce a 2-minute isocratic hold at the start to allow the polar impurity to interact with the stationary phase before the gradient ramp begins.
Q3: Which buffer pH provides the best selectivity?
Diagnosis: pH 3.0 - 5.0 (Ammonium Formate/Phosphate). Reasoning: Dabigatran is a basic drug (benzimidazole core).[1]
-
At pH > 6: Silanol activity increases, causing tailing which destroys resolution.[1]
-
At pH < 3: The basic nitrogens are fully protonated.[1] While this improves peak shape, it reduces retention.[1]
-
Optimization: A buffer pH of 5.0 (Ammonium Formate) often provides the best balance, keeping the molecule ionized enough for solubility but hydrophobic enough for retention.
Module 3: Decision Tree & Workflow
The following diagram illustrates the logical flow for diagnosing resolution failures between DE and its carbamate impurities.
Caption: Diagnostic logic flow for isolating stability artifacts from genuine chromatographic resolution failures.
Module 4: Optimized Experimental Protocol
This protocol is designed to maximize the resolution between the methyl-carbamate (impurity) and hexyl-carbamate (active) tails.[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Inertsil ODS-3V or XBridge C18 (250 x 4.6 mm, 5 µm) | High surface area required for hydrophobic differentiation of alkyl tails.[1] |
| Mobile Phase A | 20 mM Ammonium Formate, pH 5.0 (adj.[1][2][3] with Formic Acid) | Suppresses silanol activity; pH 5.0 optimizes peak shape for benzimidazole.[1] |
| Mobile Phase B | Acetonitrile (100%) | Aprotic solvent prevents transesterification risks associated with alcohols.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][4] |
| Temperature | 25°C - 30°C | Lower temperature increases retention, aiding resolution of the early eluting impurity.[1] |
| Detection | UV at 220 nm or 310 nm | 310 nm is specific to the conjugated system; 220 nm for higher sensitivity of impurities. |
Gradient Program (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15 | Low organic start to retain the polar N-Methoxycarbonyl impurity. |
| 5.0 | 15 | Isocratic hold to separate impurity from solvent front.[1] |
| 25.0 | 60 | Slow ramp to elute Dabigatran Etexilate (approx. 18-20 min).[1] |
| 35.0 | 80 | Wash step to elute highly hydrophobic dimers. |
| 40.0 | 15 | Re-equilibration.[1] |
Sample Preparation (Critical)
-
Diluent: Acetonitrile : Water (50:50 v/v).[1] DO NOT USE METHANOL.
-
Concentration: 0.5 mg/mL (Avoid overloading which causes peak broadening and loss of resolution).
Module 5: Mechanism of Action
The following diagram details the molecular interaction causing the separation and the risk of artifact formation.
Caption: Mechanism showing how Methanol creates the impurity (transesterification) and how C18 separates them based on tail length.[1]
References
-
Bernardi, R. M., et al. (2013).[1][4] Development and Validation of a Stability-Indicating Liquid Chromatography Method for the Determination of Dabigatran Etexilate in Capsules. Journal of AOAC International.
-
Sreenivas, N., et al. (2015).[1][4] Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library.
-
Sekhar Reddy, B. R., et al. (2015).[1] Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Arabian Journal of Chemistry.
-
Agilent Technologies. (2013).[1] Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ.
Sources
- 1. epa.gov [epa.gov]
- 2. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 3. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Dabigatran Etexilate Impurity Profiling: Technical Support Hub
Current Status: Operational Topic: Mobile Phase pH Optimization for Dabigatran Etexilate Mesylate (DEM) Expertise Level: Senior Application Scientist[1]
Executive Summary: The "Double Prodrug" Challenge
Welcome to the technical support center. If you are analyzing Dabigatran Etexilate Mesylate (DEM) , you are dealing with a unique "double prodrug" structure containing a benzimidazole core and a carbamate moiety.[1]
The Core Conflict: DEM has two weak basic centers with pKa values of approximately 4.0 (benzimidazole) and 6.7 (carbamic acid hexyl ester).[1][2] Its solubility is highly pH-dependent:[1][2]
Your Strategy: You cannot simply "tune" pH across the full spectrum.[1] You are constrained to an acidic window (pH 2.0 – 6.0) .[1] Optimization relies on micro-adjustments within this window to manipulate the ionization state of hydrolytic impurities without crashing the API out of solution or causing on-column degradation.
Module 1: Critical Decision Matrix (Visual)
Before mixing buffers, determine your optimization path based on your detection method and impurity profile.[1]
Figure 1: Decision matrix for selecting the mobile phase baseline based on detector constraints and stability risks.
Module 2: Technical FAQs & Troubleshooting
Q1: I am seeing severe peak tailing (Tailing Factor > 1.5) for the main Dabigatran peak.[1][3][4] Increasing organic modifier didn't help. Why?
The Science: Dabigatran is a base.[1][2][5][6] At standard HPLC pH (3.0–4.0), the nitrogen atoms are positively charged. Peak tailing is rarely a solubility issue here; it is a silanol interaction issue.[1] The positively charged analyte interacts with residual negatively charged silanols on the silica backbone of your column.
The Fix:
-
Lower the pH: Drop your mobile phase pH to 2.0 – 2.5 . At this pH, surface silanols (pKa ~3.5–4.[1]5) are protonated (neutral), reducing the electrostatic interaction with the drug.
-
Add a Competitor (UV Only): If using Phosphate buffer, add Triethylamine (TEA) (0.1% to 0.5%).[1] TEA competes for the active silanol sites, effectively "shielding" the column from the drug.
-
Warning: Do not use TEA with LC-MS; it suppresses ionization.[1]
-
Q2: My retention times are drifting, and resolution between the "Amide" impurity and the API is lost in the second batch of mobile phase.
The Science: This is a classic "pH Sensitivity vs. Buffer Capacity" failure.[1]
-
Dabigatran's pKa is ~4.[1][2][5]0. If you are working at pH 4.0 (Ammonium Acetate/Formate), you are right at the inflection point where 50% of the molecule is ionized.
-
A drift of just 0.1 pH units (common when organic solvent evaporates from a pre-mixed bottle) will significantly change the ionization ratio, shifting retention time.
The Fix:
-
Move away from the pKa: Operate at pH 3.0 (fully ionized) or pH 5.5 (if selectivity requires it), but avoid pH 3.8–4.2.
-
Protocol Check: Are you measuring pH after adding Acetonitrile? Don't. Measure the pH of the aqueous buffer before mixing with organic solvents. The "apparent pH" in organic mixtures is different and non-reproducible.
Q3: I see small extra peaks appearing during long sequence runs (24h+). Is my column failing?
The Science: Likely not the column. Dabigatran Etexilate is susceptible to hydrolysis (loss of the hexyl carbamate or the ethyl ester).
The Fix:
-
Thermostat Control: Ensure your autosampler is cooled to 4°C - 10°C . Room temperature stability of the solution is limited.[1]
-
Mobile Phase Refresh: Do not keep premixed aqueous/organic mobile phases for >48 hours. The organic modifier can sometimes accelerate hydrolysis in acidic conditions.[1]
Module 3: Optimized Buffer Protocols
Use these exact recipes to minimize experimental error.
Protocol A: Phosphate Buffer pH 3.0 (Robust / UV-Preferred)
Best for: Routine QC, high resolution, non-MS applications.[1]
-
Weigh: 2.72 g of Potassium Dihydrogen Phosphate (
). -
Dissolve: Add to 900 mL of HPLC-grade water.
-
Adjust: Titrate with Diluted Orthophosphoric Acid (10%) to pH 3.0 ± 0.05 .
-
Finish: Dilute to volume (1000 mL) with water.
-
Usage: Mix with Acetonitrile (e.g., 60:40 or Gradient).
Protocol B: Ammonium Formate pH 5.5 (Selectivity / MS-Preferred)
Best for: LC-MS, separating impurities with different pKa profiles.[1]
-
Weigh: 0.63 g of Ammonium Formate (10 mM).
-
Dissolve: Add to 900 mL of HPLC-grade water.
-
Adjust: Titrate with dilute Formic Acid to pH 5.5 ± 0.05 .
-
Finish: Dilute to volume (1000 mL).
-
Usage: This buffer is volatile. Ensure the column is flushed thoroughly after use to prevent salt precipitation if switching to high organic content.[1]
Module 4: Comparative Data & Logic
Table 1: Mobile Phase Performance Comparison
| Parameter | Phosphate (pH 2.0 - 3.[1]0) | Ammonium Formate (pH 4.0 - 5.[1]5) |
| Solubility of API | Excellent (Fully protonated) | Good (Partially ionized) |
| Peak Shape | Sharp (Silanols suppressed) | Broader (May need lower flow rate) |
| MS Compatibility | Incompatible (Non-volatile) | Excellent |
| Impurity Selectivity | Separates based on hydrophobicity | Separates based on pKa differences |
| Risk Factor | Low (Robust method) | Medium (pH sensitive region) |
Troubleshooting Logic Flow (Visual)
Figure 2: Step-by-step troubleshooting logic for common Dabigatran separation issues.
References
-
Bernardi, R. M., et al. (2013).[1] "Stability-indicating LC method for the determination of dabigatran etexilate in capsules." Journal of Chromatographic Science. [1]
-
TGA Australia. (2016).[1] "AusPAR: Dabigatran etexilate mesilate - Product Information." Therapeutic Goods Administration.[1]
-
FDA Center for Drug Evaluation and Research. (2010).[1] "Clinical Pharmacology and Biopharmaceutics Review: Pradaxa (Dabigatran)." Application No: 22-512.
-
Kumar, A. A., et al. (2015).[1][7] "A Rapid Stability Indicating RP-HPLC Assay Method Development and Validation for the Quantitative Estimation of Dabigatran Etexilate Mesylate in Capsules." Indo American Journal of Pharmaceutical Sciences.
Sources
- 1. Dabigatran Etexilate Mesylate | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ijbpr.net [ijbpr.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. iajps.com [iajps.com]
Technical Guide: Eliminating Matrix Interference in N-Methoxycarbonyl Dabigatran Detection
This guide serves as a specialized technical resource for bioanalytical scientists and method developers encountering matrix effects during the LC-MS/MS quantification of N-Methoxycarbonyl Dabigatran (and its related ethyl ester intermediate, CAS 211914-96-4).[1]
The Analyte & The Challenge
N-Methoxycarbonyl Dabigatran is a structural analog and potential process impurity of the prodrug Dabigatran Etexilate. Unlike the active metabolite (Dabigatran), this compound retains a carbamate moiety, increasing its lipophilicity (LogP ~3.5) compared to the free acid.
The Problem: Ion Suppression
In Electrospray Ionization (ESI+), this analyte competes for charge against endogenous matrix components. The primary offenders in plasma are Glycerophosphocholines (Phospholipids) .[1]
-
Mechanism: Phospholipids co-elute or elute late in Reverse Phase Chromatography (RPLC).[1] They occupy the surface of the ESI droplet, preventing the analyte from entering the gas phase (Ion Suppression).
-
Symptom: Loss of sensitivity, poor reproducibility (%CV > 15%), or drift in internal standard response.
Visualization: The Ion Suppression Mechanism
The following diagram illustrates why your signal is disappearing despite high recovery.
Caption: Phospholipids (Red) dominate the droplet surface, preventing the Analyte (Blue) from desorbing into the gas phase, resulting in signal loss.
Diagnostic Workflow: Do You Have a Matrix Effect?
Before changing extraction protocols, you must validate that matrix interference is the root cause using the Post-Column Infusion (PCI) method.
Protocol: Post-Column Infusion
-
Setup: Tee-in a constant flow (e.g., 10 µL/min) of neat N-Methoxycarbonyl Dabigatran standard (100 ng/mL) into the LC effluent after the column but before the MS source.
-
Injection: Inject a Blank Matrix Extract (processed plasma without analyte).[1]
-
Observation: Monitor the MRM transition for the analyte (e.g., m/z 558.6 → 472.2).
-
Analysis:
Critical Check: If the "dip" aligns with your analyte's retention time, you have a critical method failure requiring the remediation below.
Remediation Strategy: Mixed-Mode Cation Exchange (MCX)[1]
Simple Protein Precipitation (PPT) with acetonitrile is insufficient for this analyte because it does not remove phospholipids.[1]
Recommended Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction.[1]
-
Why? N-Methoxycarbonyl Dabigatran contains a basic benzamidine/pyridine motif.[1] MCX allows you to lock the analyte onto the sorbent via charge (pH < pKa) and wash away neutral phospholipids with 100% organic solvent before elution.
Optimized MCX Protocol
Target Analyte: N-Methoxycarbonyl Dabigatran Ethyl Ester (MW ~557.6)[1][2][3]
| Step | Solvent/Buffer | Mechanism |
| 1.[1] Pre-treatment | Dilute Plasma 1:1 with 2% Formic Acid (aq).[1] | Acidifies analyte (protonates bases) to bind to MCX.[1] Disrupts protein binding.[1] |
| 2. Conditioning | 1 mL Methanol, then 1 mL Water.[1][4] | Activates sorbent ligands. |
| 3.[1] Loading | Load pre-treated sample (~200-500 µL). | Analyte binds via Ionic Interaction (Strong) + Hydrophobic (Weak).[1] |
| 4. Wash 1 (Aqueous) | 1 mL 2% Formic Acid in Water.[1] | Removes proteins and salts.[1] Analyte stays locked ionically. |
| 5. Wash 2 (Organic) | 1 mL 100% Methanol .[1] | CRITICAL STEP: Removes neutral phospholipids and hydrophobic interferences.[1] Analyte remains bound ionically. |
| 6.[1] Elution | 2 x 400 µL 5% Ammonium Hydroxide in Methanol. | Neutralizes the analyte (pH > pKa), breaking the ionic bond to release it. |
Workflow Logic Diagram
Caption: The MCX protocol utilizes a "lock-and-wash" mechanism. The high-organic wash (Yellow) is impossible in standard C18 SPE but essential here to strip phospholipids.[1]
Troubleshooting & FAQ
Issue: Low Recovery (< 50%) after MCX
Diagnosis: The analyte is not eluting, or it broke through during loading.
-
Fix 1 (Elution pH): Ensure your elution solvent is basic enough.[1] N-Methoxycarbonyl Dabigatran requires pH > 10 to neutralize the benzamidine group.[1] Use fresh 5% Ammonium Hydroxide.[1]
-
Fix 2 (Loading pH): Ensure the sample is acidic (pH < 4) during loading. If the sample is neutral, the ionic bond won't form.
Issue: High Backpressure / Column Clogging
Diagnosis: Inadequate removal of particulate matter or proteins.[1]
-
Fix: If using PPT, centrifuge at higher speeds (15,000 x g for 10 min). If using SPE, ensure the "Wash 1" step is sufficient to remove residual plasma proteins.
Issue: Internal Standard (IS) Variation
Diagnosis: Matrix effect is impacting the IS differently than the analyte.
-
Fix: Use a stable isotope-labeled IS (e.g., Dabigatran-d3 or 13C6-Dabigatran ).[1] Do not use a structural analog (like Rivaroxaban) as it will not compensate for the specific phospholipid suppression zones of the Dabigatran scaffold.
Chromatographic Optimization Table
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm) | Phenyl-Hexyl offers unique selectivity for the benzamidine ring.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium formate improves peak shape for basic compounds.[1] |
| Mobile Phase B | Acetonitrile / Methanol (50:[1]50) | Methanol helps solubilize the polar "methoxy" group better than pure ACN. |
| Gradient | Hold high organic (95% B) for 2 mins at end of run. | Mandatory: Flushes out phospholipids to prevent them from wrapping around to the next injection. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from
-
European Medicines Agency (EMA). (2011).[1][5] Guideline on bioanalytical method validation. Retrieved from
-
Delatour, C., et al. (2012).[1] "High-throughput quantitative analysis of Dabigatran etexilate and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (Demonstrates the necessity of isotope-labeled IS for Dabigatran analogs).
-
Chambers, E., et al. (2007).[1] "Systematic development of a solid-phase extraction method for the determination of basic drugs in plasma." Journal of Chromatography B. (Foundational text on MCX mechanisms for basic drugs).
Sources
- 1. Dabigatran Etexilate Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. :: N-Methoxycarbonyl Dabigatran Ethyl Ester | CAS No: 211914-96-4 | SVAK Life Sciences:: [svaklifesciences.com]
- 3. N-Methoxycarbonyl Dabigatran Ethyl Ester | CAS No- 211914-96-4 [chemicea.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Support Center: Dabigatran Etexilate Impurity Profiling
Subject: Optimization of Column Temperature for Selectivity Control
Introduction: The Thermodynamic Balancing Act
Dabigatran Etexilate Mesylate (DEM) is a double prodrug susceptible to hydrolysis. In HPLC method development, the separation of DEM from its hydrolytic degradation products (specifically the amide and ester hydrolysis intermediates) and structural isomers is governed strictly by thermodynamics.
While many researchers treat column temperature merely as a tool to reduce backpressure, in DEM analysis, it is a critical quality attribute (CQA) for selectivity (
Module 1: The Thermodynamics of Separation
To troubleshoot selectivity, you must understand the underlying mechanism. The relationship between retention factor (
Where:
- : Enthalpy of adsorption (usually negative).
- : Entropy of adsorption.
- : Phase ratio.[1][2][3][4][5][6]
The Dabigatran Paradox:
For basic drugs like Dabigatran, increasing temperature typically improves peak shape (by reducing secondary silanol interactions) and reduces retention time. However, selectivity (
Visualizing the Thermodynamic Conflict
The following diagram illustrates the decision matrix when facing co-elution issues with Dabigatran impurities.
Figure 1: Decision tree for temperature modification based on impurity type. Isomeric separation generally favors lower temperatures, while peak shape optimization favors higher temperatures.
Module 2: Troubleshooting Critical Pairs
Scenario A: Co-elution of Isomeric Impurities (e.g., Hexyl chain isomers)
-
Symptom: Two impurities (often referred to as Impurity 11 and 12 in literature) merge into a single peak or show a "shoulder" at elevated temperatures (
C). -
Root Cause: These isomers possess identical polar groups and differ only in alkyl chain branching. Their enthalpy of adsorption (
) is very similar. At higher temperatures, the subtle entropic differences ( ) are masked by the kinetic energy of the system. -
Solution: Lower the column temperature to 25°C - 30°C.
-
Mechanism: Lower thermal energy maximizes the stationary phase's ability to discriminate based on steric hindrance (entropy), improving
.
-
Scenario B: Broadening/Tailing of the Main Dabigatran Peak
-
Symptom: The main API peak has a tailing factor (
) > 1.5. -
Root Cause: Dabigatran is a basic molecule. At lower temperatures, secondary interactions with residual silanols on the silica backbone are strong.
-
Solution: Increase temperature to 35°C - 40°C OR Switch to a hybrid-silica column.
-
Note: If you must keep T low for isomer separation (Scenario A), you cannot raise T to fix tailing. Instead, increase the buffer concentration (e.g., from 10mM to 20mM Ammonium Formate) or add a silanol blocker (0.1% Triethylamine) to the mobile phase.
-
Module 3: Optimized Method Development Protocol
This protocol is based on the validation standards for stability-indicating methods [1, 2].[2][3][6][7]
Prerequisites:
-
Column: Inertsil ODS-3V or Poroshell 120 EC-C18 (End-capped columns are mandatory).
-
Mobile Phase A: 20 mM Ammonium Formate, pH 5.0 (adjusted with Formic Acid).
Step-by-Step Temperature Screening
-
Preparation: Prepare a spiked solution containing DEM and its critical impurities (0.15% level).
-
The Gradient Run: Execute the standard gradient at three distinct set points: 25°C, 30°C, and 40°C .
-
Data Analysis (The Resolution Plot): Construct a table comparing the Resolution (
) of the critical pair (closest eluting impurity to the main peak).
| Parameter | 25°C | 30°C (Recommended) | 40°C |
| Retention Time (DEM) | ~24.0 min | ~22.5 min | ~19.8 min |
| 2.1 | 1.8 | < 1.5 (Fail) | |
| Tailing Factor ( | 1.3 | 1.1 | 1.0 |
| System Backpressure | 280 bar | 240 bar | 190 bar |
-
Selection Logic:
-
Select 30°C as the operational set point.[5] It provides the optimal compromise:
is robust (>1.5), and tailing is acceptable ( ). -
Warning: Operating at 25°C risks high backpressure drift over time. Operating at 40°C risks merging the critical pair.
-
Workflow Visualization
Figure 2: Workflow for validating the optimal column temperature.
FAQ: Quick Troubleshooting
Q1: My retention times are drifting day-to-day. Is this a temperature issue? A: Likely, yes. Dabigatran retention is sensitive to T. Ensure your column compartment has a pre-heater (active heat exchanger). If the mobile phase enters the column cold, it creates a radial temperature gradient, causing peak distortion and drift.
Q2: Can I use 50°C to speed up the run? A: Not recommended. While it reduces run time, Dabigatran Etexilate is thermally unstable in solution over long periods. High column temperatures combined with on-column residence time can induce in-situ hydrolysis, generating false impurity peaks (specifically the acid hydrolysis degradant) [3].
Q3: I see a split peak for Dabigatran. Is this a temperature failure?
A: This is usually a solvent mismatch, not temperature. However, if the column is too cold (<20°C), mass transfer kinetics slow down, which can look like peak splitting. Ensure T
References
-
Nagadeep, J., et al. (2015).[4] "Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations." Arabian Journal of Chemistry.
- Bernardi, R.M., et al. (2013). "Validated stability-indicating liquid chromatographic method for the determination of Dabigatran Etexilate.
-
Sekhar Reddy, B.R., et al. (2015). "Stability indicating HPLC method for the determination of dabigatran etexilate mesylate and its impurities." International Journal of Pharmaceutical Sciences and Research.
- United States Pharmacopeia (USP).
Sources
- 1. sciensage.info [sciensage.info]
- 2. iajpr.com [iajpr.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 5. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijbpr.net [ijbpr.net]
- 8. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Forced Degradation Studies of Dabigatran Etexilate
This guide provides an in-depth technical comparison of the stability of Dabigatran Etexilate under various stress conditions. As drug development professionals, understanding the degradation pathways of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental component of ensuring product quality, safety, and efficacy. This document moves beyond rote protocols to explain the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and authoritative guidelines.
Dabigatran Etexilate (DABET) is the orally administered prodrug of dabigatran, a potent, direct thrombin inhibitor used for the prevention of thromboembolic events.[1][2] The molecule's structure, featuring ester and amide linkages, inherently predisposes it to hydrolytic degradation.[3][4] Therefore, a comprehensive forced degradation study is critical. While the topic specifies "N-Methoxycarbonyl Dabigatran," the vast body of scientific literature and regulatory submissions focuses on the stability of the commercial prodrug, Dabigatran Etexilate Mesylate. This guide will concentrate on DABET, as its stability profile dictates the quality of the final drug product that reaches the patient.
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[5] The primary objectives, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are to elucidate degradation pathways, identify likely degradation products, and validate the stability-indicating power of the analytical methods used.[6][7] A properly executed study should aim for a target degradation of 5-20%, providing sufficient breakdown for analysis without rendering the sample unusable.[6][8]
Pillar 1: The Strategic Framework for a Forced Degradation Study
A successful forced degradation study is not a random application of stressors but a systematic investigation into a molecule's vulnerabilities. The choice of stress conditions is dictated by the drug's chemical structure and the potential environmental exposures it may encounter from manufacturing to patient administration. For DABET, the presence of multiple hydrolysable groups, a benzimidazole core, and conjugated systems informs our strategy.
The overall workflow is a multi-stage process, beginning with the application of controlled stress and culminating in the structural elucidation of any significant degradants. This systematic approach ensures that the analytical method developed is truly "stability-indicating."
Caption: General workflow for a forced degradation study.
Pillar 2: Degradation Under Stress: A Comparative Analysis
Dabigatran Etexilate exhibits varying degrees of susceptibility to different stressors. The most significant degradation is observed under hydrolytic (acidic and especially basic) conditions, while it is less susceptible to photolytic and oxidative stress.[1][2]
Hydrolytic Degradation (Acid & Base)
Causality: The DABET molecule contains two ester groups (ethyl and hexyloxycarbonyl) and an amide linkage, all of which are susceptible to hydrolysis.[3][9] Basic conditions are particularly aggressive as the hydroxide ion is a more potent nucleophile than water, leading to rapid saponification of the ester groups. Acidic conditions catalyze hydrolysis, albeit typically at a slower rate for esters.
Experimental Protocols:
-
Acid Hydrolysis:
-
Prepare a stock solution of Dabigatran Etexilate Mesylate (e.g., 1 mg/mL) in a suitable diluent.
-
Treat the solution with 0.1 N HCl.
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 1-5 hours).[3][10]
-
At specified time points, withdraw aliquots, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of Dabigatran Etexilate Mesylate (e.g., 1 mg/mL).
-
Treat the solution with 0.1 N NaOH.
-
Maintain the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for a shorter duration (e.g., 15 minutes to 2 hours) due to higher reactivity.[10][11]
-
Withdraw aliquots, cool, and neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase for analysis.
-
Observed Degradation & Products: Base-catalyzed hydrolysis is the most significant degradation pathway, with one study reporting 96% degradation in just 2 hours.[11] Acidic conditions also cause considerable degradation, though typically less than in basic media.[3][10]
The primary degradation products arise from the cleavage of the ester and amide bonds. Key identified degradants include:
-
Dabigatran (Active Metabolite): Formed by hydrolysis of the ethyl ester.
-
Benzimidic Acid Derivatives: Resulting from further hydrolysis.[1][2]
-
DP-1, DP-2, DP-3: Specific hydrolytic degradants that have been isolated and characterized, involving cleavage of one or both ester groups.[9]
Caption: Simplified hydrolytic degradation pathway for DABET.
Oxidative Degradation
Causality: While DABET is considered relatively stable to oxidation compared to hydrolysis, certain functional groups could be susceptible.[1] The benzimidazole ring and the secondary amine linkages are potential sites for oxidation. The goal of this stress test is to confirm whether oxidative pathways are significant under ICH conditions.
Experimental Protocol:
-
Prepare a stock solution of Dabigatran Etexilate Mesylate (e.g., 1 mg/mL).
-
Treat the solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Keep the mixture at room temperature for a specified duration (e.g., 30 minutes to 72 hours).[3][11]
-
At desired time points, withdraw aliquots and dilute with the mobile phase for immediate HPLC analysis.
Observed Degradation & Products: Studies show moderate degradation under oxidative stress.[3] One potential pathway highlighted in the literature is N-dealkylation, although this is less prominent than hydrolytic degradation.[1][2] The formation of N-oxide derivatives on the benzimidazole or pyridine rings is also a theoretical possibility that should be investigated during characterization.
Thermal and Photolytic Degradation
Causality: Thermal stress assesses the intrinsic stability of the drug substance in solid form and in solution, while photolytic stress evaluates its stability upon exposure to light, as required by ICH Q1B.[7] This is crucial for determining appropriate packaging and storage conditions. DABET contains chromophores that can absorb UV light, potentially leading to photodegradation.
Experimental Protocols:
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in a calibrated oven (e.g., 70-105°C) for an extended period (e.g., 48 hours to 7 days).[3][11]
-
For solution studies, reflux a solution of the drug at a high temperature (e.g., 60°C) for several hours.[12]
-
After exposure, dissolve the solid sample or dilute the solution sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the drug (e.g., 1 mg/mL) to a controlled light source that provides both UV and visible light, as specified in ICH Q1B (e.g., 200 W h/m² of UV light and 1.2 million lux hours of visible light).[10][11]
-
Run a parallel experiment with a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both samples by HPLC to determine the net degradation due to light exposure.
-
Observed Degradation & Products: DABET is relatively stable to thermal and photolytic stress compared to hydrolysis.[4][10] However, some degradation is observed. Photodegradation can lead to the formation of products such as 4-aminobenzamidine and a cyclization product.[13][14] Thermal stress can also induce degradation, with one study showing it to be the most sensitive condition after hydrolysis.[3]
Summary of Degradation Behavior
The following table summarizes the comparative degradation of Dabigatran Etexilate under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl @ 60°C | 1 hour | ~17.6% | [3] |
| 0.1 N HCl @ RT | 12 hours | ~19.1% | [11] | |
| Base Hydrolysis | 0.1 N NaOH @ 60°C | 1 hour | ~15.6% | [3] |
| 0.1 N NaOH @ RT | 2 hours | ~96.2% | [11] | |
| Oxidative | 3% H₂O₂ @ RT | 30 minutes | ~16.3% | [3] |
| 3% H₂O₂ @ RT | 72 hours | ~19.1% | [11] | |
| Thermal (Solid) | 70°C | 48 hours | ~20.5% | [3] |
| 105°C | 7 days | ~3.4% | [11] | |
| Photolytic | 200 W h/m² UV, 1.2M lux h Vis | 48 hours | ~14.6% | [11] |
Note: Degradation percentages can vary significantly based on exact experimental conditions (temperature, concentration, etc.). This table provides a comparative overview.
Pillar 3: The Lynchpin—A Validated Stability-Indicating Analytical Method
The data generated from forced degradation studies are only as reliable as the analytical method used to produce them. A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[5] It must be able to separate the API peak from all degradation product peaks, as well as from any excipients or impurities.
Example of a Stability-Indicating HPLC Method: Several studies have developed and validated RP-HPLC methods for DABET. A typical method would involve:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 3.8) and organic solvents (e.g., acetonitrile and methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where DABET and its degradants have significant absorbance (e.g., 225 nm or 263 nm).[3][12]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[12]
The specificity of this method is proven by the forced degradation study itself. By injecting the stressed samples, one must demonstrate that the peaks for all generated degradation products are well-resolved from the main DABET peak, ensuring that the assay value for the API is not falsely inflated.
Comparative Context: DABET vs. Other Direct Oral Anticoagulants (DOACs)
While direct head-to-head stability studies are not always available, inferences can be drawn from published data. For instance, a study on photodegradation found that both dabigatran and rivaroxaban underwent direct photolysis, while apixaban did not show significant degradation under the same conditions.[13] This suggests that, from a photostability perspective, apixaban may be more robust. Clinically, while all DOACs show better or similar efficacy and safety profiles compared to warfarin, there are differences among them.[15][16] For instance, dabigatran and rivaroxaban have been associated with a higher risk of gastrointestinal bleeding compared to apixaban.[15] While these are clinical outcomes, underlying stability and formulation can play a role in drug delivery and local concentration, indirectly linking to the importance of understanding the API's intrinsic properties.
Conclusion
The forced degradation profile of Dabigatran Etexilate is dominated by its susceptibility to hydrolysis, particularly under basic conditions. It shows moderate degradation under oxidative and thermal stress and is comparatively less sensitive to light. This knowledge is paramount for drug development professionals. It directly informs decisions on formulation strategies (e.g., use of moisture-protective packaging), establishment of storage conditions, and the definition of a drug product's shelf-life.[4] The protocols and data presented in this guide serve as a robust framework for researchers to design and execute scientifically sound stability studies, ensuring the delivery of a safe and effective medication.
References
- SciELO. (n.d.). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- PubMed. (2017, November 9). Photodegradation of novel oral anticoagulants under sunlight irradiation in aqueous matrices.
- RSC Publishing. (n.d.). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry.
- Chemistry Research Journal. (2025). Extrapolating Stability and Forced Degradation Studies of Dabigatran as per ICH Q1E Guidelines.
- ResearchGate. (n.d.). Photodegradation of novel oral anticoagulants under sunlight irradiation in aqueous matrices | Request PDF.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Research Journal of Pharmacy and Technology. (2017, November 9). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate.
- ResearchGate. (2026, January 22). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry.
- Canadian Journal of Hospital Pharmacy. (n.d.). View of Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack.
- YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- ICH. (2010, February 2). Q1A(R2) Guideline.
- TSI Journals. (n.d.). A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form..
- European Medicines Agency. (2007, February 1). Pradaxa, INN- dabigatran etexilate.
- ResearchGate. (2018, July 10). (PDF) Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants.
- European Cardiology Review. (2025, February 20). Direct Oral Anticoagulant Use in Older Adults with Atrial Fibrillation: Challenges and Solutions.
- Frontiers. (2023, February 1). Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study.
Sources
- 1. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrj.org [chemrj.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. rjptonline.org [rjptonline.org]
- 12. scielo.br [scielo.br]
- 13. Photodegradation of novel oral anticoagulants under sunlight irradiation in aqueous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticoagulant Use in Older Adults | ECR Journal [ecrjournal.com]
- 16. Frontiers | Long-term comparative effectiveness and safety of dabigatran, rivaroxaban, apixaban and edoxaban in patients with atrial fibrillation: A nationwide cohort study [frontiersin.org]
A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of Dabigatran Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticoagulant therapy, Dabigatran Etexilate stands as a critical oral direct thrombin inhibitor. Its efficacy and safety, however, are intrinsically linked to the stringent control of impurities.[1][2] The transition of an analytical method from a research and development setting to routine quality control across multiple laboratories is fraught with challenges. This guide provides an in-depth technical exploration of the factors influencing inter-laboratory reproducibility in the analysis of Dabigatran impurities. Drawing upon established analytical principles and field-proven insights, we will dissect the nuances of method selection, validation, and transfer to ensure consistent and reliable impurity profiling.
The Criticality of Impurity Profiling in Dabigatran
Dabigatran Etexilate, a prodrug, is susceptible to degradation via hydrolysis and can contain process-related impurities stemming from its synthesis.[2] These impurities, if not adequately controlled, can impact the drug's safety and efficacy. Regulatory bodies like the FDA and EMA mandate rigorous impurity analysis, with the International Council for Harmonisation (ICH) guidelines setting thresholds for reporting, identification, and qualification of impurities.[3] The presence of unexpected impurities, such as the N-nitroso-dabigatran that led to a recall of generic dabigatran lots, underscores the importance of robust and reproducible analytical methods.
Unveiling the Impurity Landscape of Dabigatran
A thorough understanding of the potential impurities is the first step toward developing a reproducible analytical method. Dabigatran impurities can be broadly categorized as:
-
Process-Related Impurities: By-products formed during the synthesis of Dabigatran Etexilate.
-
Degradation Products: Resulting from the breakdown of the active pharmaceutical ingredient (API) under various stress conditions like acid, base, oxidation, and heat.[2]
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.[4]
Some of the key identified impurities of Dabigatran Etexilate are listed in the table below. The availability of certified reference standards for these impurities is crucial for method validation and ensuring consistency across laboratories. The European Pharmacopoeia (EP) provides certified reference standards for some of these impurities, such as Dabigatran impurity A.[5]
| Impurity Name | Type | Potential Analytical Challenge |
| Impurity A | Process-Related | Similar chromophore to Dabigatran, requiring good chromatographic resolution. |
| Impurity C | Process-Related | --- |
| Impurity E | Process-Related | --- |
| Impurity F | Process-Related | --- |
| N-nitroso-dabigatran | Degradation Product | Often present at very low levels, requiring highly sensitive detection methods. |
A Comparative Analysis of Analytical Techniques
The two primary techniques for Dabigatran impurity analysis are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique significantly impacts the method's reproducibility.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse of pharmaceutical quality control for its robustness and cost-effectiveness.[1]
-
Strengths:
-
Robustness: Well-established technology with predictable performance.
-
Cost-effective: Lower instrumentation and operational costs compared to LC-MS.
-
Quantitative Accuracy: Provides reliable quantitative results when properly validated.
-
-
Weaknesses:
-
Limited Specificity: Relies on retention time and UV spectra for peak identification, which can be ambiguous for co-eluting peaks or impurities with similar UV chromophores.
-
Lower Sensitivity: May not be suitable for detecting trace-level impurities, such as genotoxic impurities like nitrosamines.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[1][7]
-
Strengths:
-
High Specificity: Provides molecular weight and structural information, enabling unambiguous peak identification.[8]
-
High Sensitivity: Capable of detecting and quantifying impurities at very low levels (ppm or even ppb).[6][8]
-
Impurity Identification: A powerful tool for characterizing unknown impurities.[9]
-
-
Weaknesses:
-
Complexity: Requires specialized expertise for operation and data interpretation.
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the target analyte, affecting quantitative accuracy.
-
Higher Cost: Higher instrumentation and maintenance costs.
-
Head-to-Head Comparison for Inter-laboratory Reproducibility
| Feature | HPLC-UV | LC-MS | Impact on Inter-laboratory Reproducibility |
| Specificity | Lower | Higher | Higher specificity of LC-MS reduces the risk of misidentification of impurities between labs. |
| Sensitivity | Lower | Higher | For trace impurities, LC-MS provides more reliable and reproducible quantification across different laboratories' instrumentation. |
| Robustness | Higher | Lower | The inherent robustness of HPLC-UV can lead to better inter-laboratory precision for well-separated, major impurities. |
| Cost & Complexity | Lower | Higher | The higher complexity of LC-MS can introduce more variables, potentially leading to greater inter-laboratory variability if not properly controlled. |
Critical Parameters Influencing Inter-laboratory Reproducibility
Achieving consistent results across different laboratories requires stringent control over critical method parameters. A Quality by Design (QbD) approach can be instrumental in identifying and controlling these parameters.[10]
Chromatographic Column
-
Column Chemistry: The choice of stationary phase (e.g., C18) and its specific brand and batch can significantly impact selectivity and retention times. Different manufacturers' "equivalent" columns can exhibit different performance characteristics.
-
Column Dimensions and Particle Size: Variations in column length, internal diameter, and particle size will affect resolution, backpressure, and analysis time.
-
Column Temperature: Inadequate temperature control can lead to shifts in retention time and affect peak shape.
Mobile Phase Preparation
-
pH: The pH of the aqueous mobile phase is often a critical parameter, especially for ionizable compounds like Dabigatran and its impurities. Small variations in pH can lead to significant changes in retention times and peak shapes.[11]
-
Organic Modifier Concentration: The precise composition of the organic solvent in the mobile phase is crucial for achieving the desired separation.
-
Buffer Concentration and Type: The type and concentration of the buffer can influence peak shape and selectivity.
Gradient Elution Profile
For complex impurity profiles, gradient elution is often necessary. The gradient slope, initial and final mobile phase compositions, and equilibration time are all critical parameters that must be precisely replicated.[10]
Sample Preparation
-
Solvent: The choice of diluent for the sample can affect solubility and stability.
-
Concentration: Inaccurate sample concentrations will lead to erroneous quantitative results.
-
Stability: The stability of the sample solution should be established to avoid degradation during analysis.
Standardized Workflow for Enhancing Reproducibility
A standardized workflow is paramount for minimizing inter-laboratory variability. The following diagram illustrates a logical flow for Dabigatran impurity analysis in a multi-laboratory setting.
Sources
- 1. veeprho.com [veeprho.com]
- 2. rjptonline.org [rjptonline.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dabigatran impurity A CRS European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 10. Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
This guide provides an in-depth technical analysis of the chromatographic requirements for Dabigatran Etexilate Mesylate (DEM) related compounds, contrasting the traditional compendial approach (USP/EP aligned) with modern high-throughput methodologies.[1]
Executive Summary
Dabigatran Etexilate Mesylate (DEM) is a double prodrug requiring strict control of hydrolysis and oxidation by-products.[1] While the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph.[1] Eur.) have established rigorous standards for "Related Compounds" (Organic Impurities), the traditional HPLC methods often rely on long run times (>50 mins) and older column technologies (5 µm porous silica).[1]
This guide compares the Standard Compendial Methodology against a Modernized Core-Shell Approach , demonstrating how researchers can achieve equivalent resolution (
The Landscape of Dabigatran Impurities
The impurity profile of DEM is complex due to its susceptibility to hydrolysis (cleavage of the hexyloxycarbonyl or ethyl ester groups) and oxidation.
Critical Impurities List
| Impurity | Common Name | Origin | Regulatory Status |
| Impurity A | Deshexyl Dabigatran Etexilate | Degradation (Hydrolysis) | Specified (USP/EP) |
| Impurity B | Cyano-Dabigatran | Process (Synthesis Intermediate) | Specified |
| Impurity C | N-Oxide / Acyl-glucuronide variants | Degradation (Oxidation) | Specified |
| Dabigatran | Free Base (Active Moiety) | Degradation (Hydrolysis) | Major Degradant |
| Impurity L | Isobutyl Analog | Process | Specified |
Impurity Formation Pathways (Visualized)
The following diagram illustrates the degradation and synthetic origins of key Dabigatran impurities.
Figure 1: Mechanistic pathway of Dabigatran Etexilate Mesylate degradation and impurity formation.[1]
Comparative Analysis: Compendial vs. Modern Methods
The following comparison contrasts the "Standard" approach (typical of initial regulatory filings and USP monographs) with an "Optimized" approach using Core-Shell technology.
Method Parameters Comparison
| Parameter | Standard Compendial Method (Reference) | Modern Core-Shell Method (Optimized) |
| Column | Inertsil ODS-3V or ODS-4 (C18) | Poroshell 120 EC-C18 (or equiv.) |
| Dimensions | 250 mm × 4.6 mm, 5 µm | 150 mm × 4.6 mm, 2.7 µm |
| Mobile Phase A | Phosphate Buffer (pH 3.[1]0) or Formate (pH 5.[1]0) | 20 mM Ammonium Formate (pH 4.[1]5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 - 1.0 mL/min |
| Run Time | 55 - 60 minutes | 25 - 35 minutes |
| Detection | UV 220 nm / 310 nm | UV 220 nm (PDA compatible) |
| Resolution ( | > 3.0 (Dabigatran / Impurity A) | > 4.5 (Sharper peaks) |
Performance Data Summary
| Metric | Standard Method (5 µm) | Modern Method (2.7 µm) | Improvement |
| Theoretical Plates ( | ~9,000 | ~22,000 | +144% Efficiency |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 | Better Symmetry |
| LOD (Sensitivity) | 0.05 µg/mL | 0.01 µg/mL | 5x More Sensitive |
| Solvent Usage | ~60 mL / run | ~25 mL / run | 58% Reduction |
Expert Insight: The traditional 5 µm columns often suffer from peak broadening for late-eluting hydrophobic impurities (like Impurity G or L).[1] The 2.7 µm Core-Shell particles provide a shorter diffusion path, maintaining sharp peak shapes even at higher flow rates, which is critical for quantifying trace impurities near the LOQ.
Detailed Experimental Protocols
Protocol A: Standard Compendial-Aligned Workflow
Recommended for QC labs requiring strict adherence to legacy monographs.[1]
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1 L water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[1] -
Mobile Phase:
-
A: Buffer pH 3.0
-
B: Acetonitrile (HPLC Grade)[1]
-
-
Gradient Program:
-
System Suitability:
-
Inject "System Suitability Solution" containing DEM and Impurity A (Deshexyl).[1]
-
Requirement: Resolution (
) between DEM and Impurity A must be NLT 3.0.
-
Protocol B: Modern High-Throughput Workflow
Recommended for R&D and high-volume stability testing.[1]
-
Buffer Preparation: Dissolve 1.26 g Ammonium Formate in 1 L water. Adjust pH to 4.5 with Formic Acid.[1] (Compatible with LC-MS).
-
Mobile Phase:
-
Gradient Program:
-
Critical Step: Ensure the column temperature is maintained at 30°C ± 1°C . Temperature fluctuations significantly affect the selectivity of the amide-linkage impurities.
Method Selection Logic
Use the following decision tree to determine the appropriate method for your laboratory's needs.
Figure 2: Decision matrix for selecting the optimal Dabigatran impurity analysis method.
Troubleshooting & Expert Tips
-
pH Sensitivity: Dabigatran's retention time is highly sensitive to pH due to its benzimidazole moiety (
~4.0).[1] A shift of 0.2 pH units can cause co-elution of Impurity A and the main peak. Always use a calibrated pH meter.[1] -
Peak Tailing: If tailing > 1.5 occurs, it is often due to silanol interactions.[1] Ensure the column is "End-capped" (e.g., ODS-3V or ODS-4).[1] Adding 0.1% Triethylamine (TEA) to the phosphate buffer can suppress these interactions, though it is not MS-compatible.[1]
-
Sample Diluent: Do not use 100% Acetonitrile as a diluent. It causes "solvent wash-through" (peak distortion) for early eluting impurities.[1] Use Mobile Phase A : Acetonitrile (70:30).[1]
References
-
USP-NF Online. (2025).[1] Dabigatran Etexilate Mesylate Monograph & Revision Bulletins.[1][6] United States Pharmacopeia.[1][7] Link[1][8]
-
Scholars Research Library. (2016).[1] Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharmacia Lettre.[1] Link
-
Acta Scientific. (2019). LC-MS method for Analysis of Dabigatran and its Impurities.[1][9][10][11][12] Acta Scientific Pharmaceutical Sciences.[1] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135566083, Dabigatran Etexilate Mesylate.[13]Link[1]
-
Agilent Technologies. (2022).[1] Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using LC/TQ. Application Note. Link
Sources
- 1. Dabigatran Etexilate Mesylate United States Pharmacopeia (USP) Reference Standard (United States Pharmacopeia (USP) Reference Standard) | Sigma-Aldrich [sigmaaldrich.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. iajpr.com [iajpr.com]
- 6. uspnf.com [uspnf.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. store.usp.org [store.usp.org]
- 9. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. agilent.com [agilent.com]
- 12. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 13. Dabigatran Etexilate Mesylate | C35H45N7O8S | CID 135566083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methoxycarbonyl Dabigatran Ethyl Ester
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Methoxycarbonyl Dabigatran Ethyl Ester, a crucial reference standard in the study of Dabigatran, a direct thrombin inhibitor.[1] Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The procedures outlined below are synthesized from established best practices in laboratory safety and pharmaceutical waste management, reflecting a commitment to scientific integrity and responsible chemical handling.
Foundational Principles of Disposal: A Risk-Based Approach
Inferred Hazard Profile:
Based on related compounds, N-Methoxycarbonyl Dabigatran Ethyl Ester should be handled as a substance that is:
-
Harmful if swallowed [2]
-
Suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure [4]
-
Potentially harmful to aquatic life with long-lasting effects [4]
Given these potential hazards, N-Methoxycarbonyl Dabigatran Ethyl Ester must be treated as a hazardous chemical waste.[5][6][7]
Pre-Disposal Checklist: Ensuring a Safe and Compliant Workflow
Before initiating any disposal procedures, it is imperative to have the following in place:
-
Designated Hazardous Waste Accumulation Area: A secure, well-ventilated area away from general laboratory traffic.
-
Appropriate Personal Protective Equipment (PPE): This is non-negotiable.
-
Properly Labeled Waste Containers: To prevent accidental mixing of incompatible waste streams.
-
Familiarity with Institutional Protocols: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of N-Methoxycarbonyl Dabigatran Ethyl Ester.
Caption: A flowchart illustrating the key stages of N-Methoxycarbonyl Dabigatran Ethyl Ester disposal.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of N-Methoxycarbonyl Dabigatran Ethyl Ester in various forms.
3.1. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
3.2. Managing Different Waste Streams
Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]
| Waste Type | Disposal Procedure |
| Unused or Expired Solid Compound | 1. Carefully transfer the solid material into a designated hazardous waste container for solid chemical waste. 2. Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("N-Methoxycarbonyl Dabigatran Ethyl Ester"), and the associated hazards (e.g., "Toxic," "Irritant"). 3. Do not mix with other types of waste unless directed by your EHS department. |
| Solutions Containing the Compound | 1. Collect all aqueous and solvent-based solutions containing N-Methoxycarbonyl Dabigatran Ethyl Ester in a dedicated, sealed, and compatible hazardous waste container for liquid waste.[8] 2. The container must be labeled with "Hazardous Waste," the chemical name, the solvent system (e.g., "Methanol"), and the approximate concentration. 3. Crucially, sewer disposal is strictly prohibited for pharmaceutical waste. [9][10][11] |
| Contaminated Labware and Debris | 1. Items such as pipette tips, contaminated gloves, and weighing paper should be collected in a designated container for solid hazardous waste.[5] 2. This container should be clearly labeled as "Hazardous Waste - Contaminated Debris." |
| Empty Original Containers | 1. An empty container that held N-Methoxycarbonyl Dabigatran Ethyl Ester must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[5] 2. The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[5] 3. After triple-rinsing, the original label on the container should be completely defaced or removed to prevent confusion.[7][12] The container can then typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin), but confirm this with your institutional policy. |
3.3. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Inform your lab supervisor and EHS department.
-
Control and Contain: If safe to do so, prevent the spill from spreading.
-
Cleanup:
-
For solid spills , carefully sweep or vacuum the material. Avoid generating dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container and disposed of according to the procedures for contaminated debris.[2]
Storage and Final Disposal
-
Storage: All hazardous waste containers must be kept securely closed except when adding waste.[5][8] Store them in a designated, secondary containment area to prevent spills from reaching drains.
-
Final Disposal: The ultimate disposal of N-Methoxycarbonyl Dabigatran Ethyl Ester must be conducted through your institution's certified hazardous waste management program.[5][7] This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][10]
By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe and responsible management of N-Methoxycarbonyl Dabigatran Ethyl Ester waste, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemical Waste Storage and Disposal. University of Notre Dame. [Link]
-
Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. National Community Pharmacists Association. [Link]
-
Update on pharmaceutical waste disposal regulations. Ovid. [Link]
-
New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. [Link]
-
Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [Link]
-
Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [Link]
-
N-Methoxycarbonyl Dabigatran Ethyl Ester. Kemiezen. [Link]
-
N-Methoxycarbonyl Dabigatran Ethyl Ester. CRO Splendid Lab Pvt. Ltd. [Link]
-
CAS No : 211914-96-4 | Product Name : N-Methoxycarbonyl Dabigatran Ethyl Ester. Pharmaffiliates. [Link]
-
Dabigatran Etexilate Capsules 75 mg,110 mg and 150 mg. Macleods Pharma. [Link]
-
Dabigatran etexilate impurity C. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
N-Methoxycarbonyl Dabigatran Ethyl Ester. Molsyns. [Link]
Sources
- 1. N-Methoxycarbonyl Dabigatran Ethyl Ester | CAS No- 211914-96-4 [chemicea.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemical Waste Storage and Disposal | Lab Safety Officers [sites.nd.edu]
- 8. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ncpa.co [ncpa.co]
- 10. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. canterbury.ac.nz [canterbury.ac.nz]
Personal Protective Equipment (PPE) & Handling Guide: N-Methoxycarbonyl Dabigatran Ethyl Ester
CAS Number: 211914-96-4 Role: Pharmaceutical Intermediate / Impurity (Dabigatran Series) Hazard Classification: Potent Compound / Reproductive Hazard (Inferred)
Executive Safety Summary
Do not treat this substance as a standard organic reagent. N-Methoxycarbonyl Dabigatran Ethyl Ester is a structural intermediate of Dabigatran Etexilate, a direct thrombin inhibitor. In the absence of compound-specific toxicological data, Occupational Health & Safety (OHS) protocols dictate treating this impurity with the same potency and hazard profile as the Active Pharmaceutical Ingredient (API).
Core Risks:
-
Pharmacological Potency: Potential coagulation inhibition (bleeding risk) upon absorption.
-
Reproductive Toxicity: The parent compound carries H361 (Suspected of damaging fertility or the unborn child).[1]
-
Physical State: Fine powder capable of generating airborne dust, the primary route of exposure.
Operational Directive: Handle as an Occupational Exposure Band (OEB) 3 or 4 compound. All procedures must prioritize engineering controls (containment) over PPE. PPE is your redundancy, not your primary shield.
The PPE Matrix (Personal Protective Equipment)
This matrix is designed for OEB 3/4 containment levels.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (minimum, only if handled in a certified hood). | Protection Factor: A standard N95 offers a protection factor of 10. A PAPR offers 25-1000. For reproductive toxins, positive pressure prevents inward leakage of micro-particulates. |
| Dermal (Hands) | Double Gloving (Nitrile - Minimum 5 mil thickness). Outer glove: Long cuff. | Permeation Breakthrough: Organic intermediates can permeate nitrile. The second layer provides a visual breach indicator and a time buffer for doffing after contamination. |
| Body / Torso | Tyvek® 400 (or equivalent) Disposable Coverall with elastic wrists/ankles. | Dust Retention: Cotton lab coats trap potent dust in fibers, carrying contamination outside the lab. Tyvek is non-porous to dust and disposable. |
| Ocular | Chemical Safety Goggles (Indirect Vent). | Mucosal Absorption: Prevents dust entry into tear ducts, a rapid route for systemic absorption of potent drugs. |
| Footwear | Shoe Covers (Booties) or dedicated lab shoes. | Migration Control: Prevents tracking of potent powder traces into common areas (hallways/offices). |
Operational Workflow: Safe Weighing & Solubilization
The highest risk of exposure occurs during the transfer of solid powder.
Step 1: Engineering Setup
-
Primary Containment: Use a Powder Containment Balance Enclosure (PCBE) or a certified Chemical Fume Hood.
-
Static Control: Place an ionizing fan inside the enclosure.
-
Why: Pharmaceutical intermediates are often electrostatic. Static charge causes powder to "jump" or cling to gloves, increasing spread.
-
-
Surface Prep: Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture minor spills.
Step 2: The Weighing Protocol
-
Don PPE according to the matrix above before entering the lab.
-
Pre-weigh: Tare your receiving vessel (volumetric flask/vial) before opening the source container.
-
Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.
-
Solubilization (The Critical Step):
-
Do not remove the powder from the hood.
-
Add the solvent (e.g., DMSO, Methanol) to the solid inside the hood.
-
Cap the vessel tightly and wipe the exterior with a solvent-dampened Kimwipe before removing it from the hood.
-
Logic: Once in solution, the inhalation risk (dust) is eliminated, reducing the hazard to dermal-only.
-
Step 3: Decontamination
-
Solvent Wash: Wipe down the balance and spatula with methanol or ethanol.
-
Waste: Dispose of the spatula, wipes, and bench liner as Hazardous Chemical Waste (Incineration stream). Do not use general trash.
Visual Workflow: Potent Compound Handling
The following diagram outlines the decision logic and workflow for handling this intermediate safely.
Figure 1: Operational workflow for handling potent pharmaceutical intermediates, prioritizing engineering controls and sequential PPE donning.
Emergency & Disposal Protocols
Spill Response (Powder)
-
Evacuate: Clear the immediate area. Allow dust to settle (15 mins).
-
PPE Upgrade: If not already wearing a respirator, don one immediately.
-
Isolation: Do not dry sweep.
-
Cleanup: Cover spill with wet paper towels (solvent or water) to prevent dust generation. Scoop up damp material.[2]
-
Verification: Wipe area 3x with soap/water and solvent.
Disposal (End of Life)
-
Classification: Hazardous Pharmaceutical Waste.
-
Method: High-Temperature Incineration is required to destroy the active pharmaceutical structure.
-
Prohibition: Never dispose of down the drain. The compound carries aquatic toxicity risks (H413).[1][3]
References
-
PubChem. N-Methoxycarbonyl Dabigatran Ethyl Ester (Compound Summary). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Dabigatran Etexilate Mesilate Registration Dossier (Hazard Classification). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
- SafeBridge Consultants.Potent Compound Safety: A Guide to Handling Potent APIs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
